Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Description
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Properties
IUPAC Name |
methyl 4-(trifluoromethyl)benzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSYMIOZLXDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-(trifluoromethyl)benzene-1-carboximidate CAS number and identifiers
Abstract
Methyl 4-(trifluoromethyl)benzene-1-carboximidate (CAS: 137714-33-1 for free base; CAS: 56108-08-8 for HCl salt) serves as a critical electrophilic building block in modern medicinal chemistry. Distinguished by its reactivity toward nucleophiles (amines, hydrazines) and the presence of a lipophilic trifluoromethyl (-CF₃) motif, this compound acts as a "linchpin" intermediate for constructing fluorinated heterocycles. This guide details its physiochemical profile, Pinner synthesis protocols, and application in generating pharmacophores like benzimidazoles and oxadiazoles.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
This compound is most frequently handled as its hydrochloride salt due to the hydrolytic instability of the free base. Researchers must distinguish between the two forms during stoichiometric calculations and storage.
Identifiers and Properties[2][4][5][6]
| Feature | Data |
| IUPAC Name | Methyl 4-(trifluoromethyl)benzene-1-carboximidate |
| Common Name | Methyl 4-(trifluoromethyl)benzimidate |
| CAS Number (Free Base) | 137714-33-1 |
| CAS Number (HCl Salt) | 56108-08-8 |
| Molecular Formula | C₉H₈F₃NO (Free Base) / C₉H₉ClF₃NO (HCl Salt) |
| Molecular Weight | 203.16 g/mol (Free Base) / 239.62 g/mol (HCl Salt) |
| SMILES | COC(=N)C1=CC=C(C=C1)C(F)(F)F |
| Physical State | White to off-white hygroscopic solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO; hydrolyzes in water |
Structural Significance
The imidate functional group (-C(=NH)OMe) is an activated ester equivalent. The methoxy group acts as a leaving group when attacked by nitrogen nucleophiles, while the trifluoromethyl group at the para position enhances lipophilicity and metabolic stability—key parameters in drug design (the "Magic Methyl" vs. Trifluoromethyl effect).
Synthesis & Mechanistic Pathways[2][11]
The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction . This acid-catalyzed addition of methanol to 4-(trifluoromethyl)benzonitrile is highly efficient but requires strict moisture control to prevent hydrolysis to the methyl ester.
Mechanistic Workflow (Pinner Reaction)
The following diagram illustrates the transformation of the nitrile to the imidate salt.
Figure 1: Pinner reaction mechanism showing the critical path to the imidate and the risk of hydrolysis.
Validated Synthesis Protocol
Objective: Synthesis of Methyl 4-(trifluoromethyl)benzimidate hydrochloride (10 g scale).
Reagents:
-
4-(Trifluoromethyl)benzonitrile (1.0 eq)
-
Anhydrous Methanol (10.0 eq, dried over 3Å molecular sieves)
-
HCl gas (generated in situ or from lecture bottle) or Acetyl Chloride (to generate HCl in MeOH)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Preparation : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. Flush with Argon.
-
Solvation : Dissolve 4-(trifluoromethyl)benzonitrile (10.0 g, 58.4 mmol) in anhydrous Methanol (25 mL). Cool the solution to 0°C using an ice/salt bath.
-
Acidification :
-
Method A (Gas): Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved.
-
Method B (Acetyl Chloride): Dropwise add Acetyl Chloride (5 eq) to the methanol solution at 0°C (Caution: Exothermic).
-
-
Reaction : Seal the flask and allow it to stir at 0°C for 2 hours, then warm to room temperature and stir for 12–24 hours. Monitor by TLC (Note: Imidate is polar; hydrolysis to ester may be observed on silica).
-
Isolation :
-
Concentrate the reaction mixture under reduced pressure (keep bath <40°C) to remove excess HCl and methanol.
-
Add anhydrous Diethyl Ether (100 mL) to the residue. The product should precipitate as a white solid.
-
Filter the solid under Argon (hygroscopic!) and wash with cold ether.
-
-
Storage : Store in a desiccator at -20°C.
Yield Expectation : 85–95%. QC Check : ¹H NMR (DMSO-d₆) should show a singlet for OMe (~4.2 ppm) and aromatic signals. Absence of nitrile peak (~2230 cm⁻¹) in IR.
Applications in Drug Discovery[2][11]
Methyl 4-(trifluoromethyl)benzimidate is a "divergent intermediate." It reacts with binucleophiles to form heterocycles that scaffold many kinase inhibitors and GPCR ligands.
Heterocycle Construction Workflow
Figure 2: Divergent synthesis pathways from the imidate core.
Key Reactions
-
Benzimidazole Synthesis : Reaction with o-phenylenediamine yields 2-(4-trifluoromethylphenyl)benzimidazole. This scaffold is prevalent in anthelmintics and anticancer agents.
-
Triazole Formation : Reaction with hydrazine hydrate yields the amidrazone, which can be cyclized with carboxylic acid chlorides or orthoesters to form 1,2,4-triazoles.
-
Bioisostere Deployment : The trifluoromethyl group prevents metabolic oxidation at the para-position, extending the half-life of the resulting drug candidate (e.g., in analogs of Teriflunomide).
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity : High. The imidate salt will hydrolyze to Methyl 4-(trifluoromethyl)benzoate and ammonium chloride if exposed to moist air.
-
Thermal Stability : Stable up to ~100°C in solid form. Decomposes at higher temperatures.
Safety Protocols
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill Cleanup : Quench with aqueous sodium bicarbonate solution (releases CO₂), then extract with ethyl acetate.
References
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PubChem . 4-(Trifluoromethyl)benzamidine Hydrochloride (Related Amidine Structure). National Library of Medicine. Available at: [Link]
-
Organic Syntheses . General Procedure for Pinner Synthesis. Org. Synth. 2013, 90, 5. Available at: [Link]
Sources
An In-Depth Technical Guide to Methyl 4-(trifluoromethyl)benzene-1-carboximidate: Synthesis, Properties, and Applications in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(trifluoromethyl)benzene-1-carboximidate, a fluorinated organic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. While not extensively documented in the public domain, its synthesis is highly feasible through established chemical transformations. This whitepaper will detail its molecular structure, a robust and detailed protocol for its synthesis via the Pinner reaction, and a thorough discussion of its potential applications, grounded in the well-understood reactivity of the imidate functional group and the impactful role of the trifluoromethylphenyl moiety in bioactive molecules. This guide is intended to empower researchers to synthesize, characterize, and utilize this valuable chemical entity in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Intermediates
The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can improve a molecule's membrane permeability, binding affinity to biological targets, and pharmacokinetic properties.[1][2]
Methyl 4-(trifluoromethyl)benzene-1-carboximidate belongs to the class of imidates, which are highly reactive and versatile synthetic intermediates.[3] The presence of the 4-(trifluoromethyl)phenyl group makes this particular imidate an attractive building block for introducing this privileged pharmacophore into a wide range of molecular scaffolds. This guide will provide the foundational knowledge and practical protocols necessary to leverage this compound in drug discovery programs.
Molecular Structure and Physicochemical Properties
Molecular Structure
The molecular structure of Methyl 4-(trifluoromethyl)benzene-1-carboximidate is characterized by a central imidate functional group, C(=NH)OCH₃, attached to a benzene ring substituted with a trifluoromethyl group at the para position.
Systematic Name: Methyl 4-(trifluoromethyl)benzene-1-carboximidate Molecular Formula: C₉H₈F₃NO
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for Methyl 4-(trifluoromethyl)benzene-1-carboximidate is:
COC(=N)C1=CC=C(C=C1)C(F)(F)F
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 203.16 g/mol | Calculated from the molecular formula. |
| Boiling Point | Not available | Expected to be higher than the starting nitrile due to increased polarity. |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ether). | The free base is expected to be a non-polar to moderately polar compound. |
| Stability | The hydrochloride salt is more stable for storage. The free base is susceptible to hydrolysis. | Imidates are known to be sensitive to moisture, hydrolyzing to the corresponding ester.[4] |
Synthesis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate via the Pinner Reaction
The most direct and reliable method for the synthesis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imidate salt (a Pinner salt).[5][6]
Reaction Scheme
Caption: Key synthetic transformations of Methyl 4-(trifluoromethyl)benzene-1-carboximidate.
Synthesis of Amidines
The reaction of imidates with primary or secondary amines is a classical and efficient method for the synthesis of substituted amidines. This transformation is crucial in medicinal chemistry as the amidine functional group is a common feature in many bioactive molecules, acting as a bioisostere for ureas and guanidines.
Synthesis of Esters and Thioesters
Hydrolysis of the imidate will yield the corresponding methyl ester, Methyl 4-(trifluoromethyl)benzoate. Reaction with hydrogen sulfide provides a route to the corresponding thioester.
Synthesis of Heterocyclic Compounds
Imidates are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. [7]Reaction with bifunctional nucleophiles, such as hydrazines or hydroxylamines, can lead to the formation of triazoles, oxadiazoles, and other important heterocyclic systems.
Potential Applications in Drug Development
The 4-(trifluoromethyl)phenyl moiety is a well-established pharmacophore found in numerous FDA-approved drugs. [8]Its presence can enhance a drug's metabolic stability and improve its binding to target proteins through favorable interactions.
By utilizing Methyl 4-(trifluoromethyl)benzene-1-carboximidate as a synthetic intermediate, medicinal chemists can readily incorporate this key structural motif into novel drug candidates. The resulting amidine and heterocyclic derivatives are of particular interest for their potential to exhibit a wide range of biological activities, including but not limited to:
-
Enzyme Inhibition: The amidine group can act as a strong hydrogen bond donor and acceptor, making it an effective mimic of peptidic structures for targeting enzyme active sites.
-
Receptor Modulation: The trifluoromethylphenyl group can engage in hydrophobic and electrostatic interactions with receptor binding pockets.
-
Antimicrobial and Anticancer Agents: Many compounds containing the trifluoromethylphenyl group have shown potent antimicrobial and anticancer activities. [9]
Conclusion
Methyl 4-(trifluoromethyl)benzene-1-carboximidate, while not a commonly cataloged chemical, represents a valuable and readily accessible synthetic intermediate for drug discovery and development. Its synthesis via the Pinner reaction from 4-(trifluoromethyl)benzonitrile is a robust and scalable process. The versatile reactivity of the imidate functional group provides a gateway to a diverse range of amidine and heterocyclic derivatives containing the pharmaceutically important 4-(trifluoromethyl)phenyl moiety. This technical guide provides the necessary theoretical framework and practical guidance to empower researchers to harness the potential of this promising building block in the design and synthesis of next-generation therapeutics.
References
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Phosphorus, Sulfur, and Silicon and the Related Elements. A Mild and Convenient Synthetic Method for Arylhydrazones of Methyl Benzoate. [Link]
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RSC Medicinal Chemistry. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
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Cheméo. Chemical Properties of Benzonitrile, 4-(trifluoromethyl)- (CAS 455-18-5). [Link]
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PubChem. Benzonitrile, 4-(trifluoromethyl)-. [Link]
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Molbase. Synthesis of methyl 4-[2-(4-phthalimidomethylphenyl)ethenyl]benzimidate hydrochloride. [Link]
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ResearchGate. Examples of drugs bearing trifluoromethyl groups (highlighted in green).... [Link]
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ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]
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ResearchGate. Figure 1: 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol.... [Link]
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Canadian Science Publishing. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. [Link]
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Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals. [Link]
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ResearchGate. Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress | Request PDF. [Link]
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ACS Publications. Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters. [Link]
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solubility of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(trifluoromethyl)benzene-1-carboximidate. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on its molecular structure and fundamental thermodynamic principles. We delve into the influence of the trifluoromethyl, aromatic, and carboximidate moieties on solubility behavior across a spectrum of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers in drug development and chemical synthesis to generate precise, application-critical data. The interplay of intermolecular forces, solid-state properties, and environmental factors is examined to provide a holistic understanding of the dissolution process.
Introduction: The Significance of Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a compound of significant interest in medicinal chemistry and materials science. Its structure features a trifluoromethyl group, a functionality known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The carboximidate group, a key structural motif, serves as a versatile precursor in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.
A thorough understanding of the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability, formulation strategies, and the reliability of in-vitro screening assays.[3] For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, optimization of reaction kinetics, and the design of effective purification and crystallization protocols. This guide provides the foundational knowledge and practical methodologies required to navigate these challenges.
Theoretical Framework: The Energetics of Dissolution
The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into two main energetic steps:
-
Overcoming Crystal Lattice Energy (ΔH_lattice): Energy is required to break the intermolecular forces holding the molecules together in the solid crystal lattice. A higher lattice energy corresponds to a more stable crystal, which is more difficult to dissolve.[4][5][6][7][8]
-
Solvation Energy (ΔH_solvation): Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules. This process is driven by favorable intermolecular interactions between the solute and solvent.
The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice. The process is also governed by the change in entropy (ΔS), which typically favors dissolution as the system moves from an ordered crystal to a more disordered solution state.[9]
The guiding principle of "like dissolves like" is a practical summary of these thermodynamic considerations: a solute will dissolve best in a solvent that has similar intermolecular forces.[10] The key interactions to consider are:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, they are the primary forces in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N or O), which is attracted to another electronegative atom.[11][12][13][14]
Predictive Solubility Profile based on Molecular Structure
A qualitative prediction of solubility for Methyl 4-(trifluoromethyl)benzene-1-carboximidate can be derived by analyzing its constituent functional groups.
-
Benzene Ring: This nonpolar, aromatic core contributes to solubility in nonpolar and aromatic solvents (e.g., toluene, benzene, hexane) through dispersion forces and potential π-π stacking interactions.[15][16]
-
Trifluoromethyl (-CF3) Group: This group is highly lipophilic and electron-withdrawing. Its presence significantly increases solubility in nonpolar and moderately polar aprotic solvents.[1][17][18] The C-F bond is not a significant hydrogen bond acceptor, which can limit solubility in highly protic solvents like water.
-
Methyl Carboximidate (-C(=NH)OCH3) Group: This is the most polar part of the molecule. The N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This functionality will promote solubility in polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) through dipole-dipole interactions.
Overall Prediction: The molecule possesses both lipophilic (trifluoromethyl-benzene) and polar (carboximidate) characteristics. This amphiphilic nature suggests it will have moderate to good solubility in a broad range of solvents, with the exception of highly nonpolar alkanes and highly polar water.
Table 1: Predicted Qualitative Solubility of Methyl 4-(trifluoromethyl)benzene-1-carboximidate
| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Solute-Solvent Interactions |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Dipole-Dipole |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-Dipole, Dispersion |
| Aromatic | Toluene, Xylene | Good | Dispersion, π-π Stacking |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Moderate | Dipole-Dipole, Dispersion |
| Nonpolar | Hexane, Cyclohexane | Low to Poor | Dispersion |
| Aqueous | Water | Poor | Limited Hydrogen Bonding |
Note: This table is predictive and intended for guidance. Experimental verification is required for quantitative assessment.
Experimental Protocols for Solubility Determination
Accurate solubility data must be determined empirically. The following are standard, robust methods for quantifying the solubility of a crystalline compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[19] It involves saturating a solvent with the solute over a prolonged period to ensure equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of solid Methyl 4-(trifluoromethyl)benzene-1-carboximidate to a series of vials, each containing a known volume of a different organic solvent. "Excess" is confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium with the solid.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to permit the excess solid to sediment.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
-
Analysis: Quantify the concentration of the solute in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A pre-established calibration curve is required for accurate quantification.
-
Calculation: The solubility is expressed as the determined concentration (e.g., in mg/mL or mol/L).
Caption: Workflow for the Shake-Flask Solubility Method.
Laser Nephelometry for Kinetic Solubility
For higher throughput applications, such as early-stage drug discovery, kinetic solubility is often measured. This method determines the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium. Laser nephelometry, which measures light scattering from suspended particles (precipitate), is an ideal technique for this purpose.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate (e.g., 96- or 384-well), perform a serial dilution of the DMSO stock solution with the target organic solvent.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Nephelometric Reading: Place the microplate into a laser nephelometer. The instrument directs a laser through each well and measures the amount of scattered light.
-
Data Analysis: Plot the scattered light intensity (Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the NTU value sharply increases above the baseline of the pure solvent indicates the point of precipitation. This value is reported as the kinetic solubility.
Critical Factors Influencing Solubility
Several factors beyond the basic chemical structure can significantly influence the measured solubility of a compound.
Caption: Key Factors Governing the Solubility of a Solid.
-
Temperature: The solubility of most solids increases with temperature, as the dissolution process is typically endothermic (requires energy).[20][21][22] This relationship is crucial for techniques like recrystallization. However, for exothermic dissolution processes, solubility will decrease as temperature rises. The precise effect must be determined experimentally.
-
Solvent Characteristics: Properties such as polarity, dielectric constant, and Hansen Solubility Parameters (HSP) can be used to rationalize and predict solvent efficacy.[23][24][25][26][27] HSP, in particular, breaks down intermolecular forces into dispersion, polar, and hydrogen-bonding components, offering a more nuanced tool for solvent selection.
-
Solid-State Properties (Polymorphism): A compound can exist in different crystalline forms, known as polymorphs, each with a unique crystal lattice energy. Metastable polymorphs have lower lattice energies and are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form being used in solubility studies.
Conclusion
While specific quantitative solubility data for Methyl 4-(trifluoromethyl)benzene-1-carboximidate is not yet widely documented, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical measurement. Its amphiphilic structure, containing both a lipophilic trifluoromethyl-aromatic system and a polar carboximidate group, suggests a versatile solubility profile across many common organic solvents. For researchers and drug development professionals, the application of standardized methodologies such as the shake-flask technique and laser nephelometry is essential for generating the precise data needed for process optimization, formulation, and reliable biological screening. Careful consideration of environmental and solid-state factors will ensure the generation of accurate and reproducible results.
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Allen Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved February 23, 2026, from [Link]
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Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP). [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved February 23, 2026, from [Link]
-
Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility. Retrieved February 23, 2026, from [Link]
-
LibreTexts Chemistry. (2021, October 30). 2.4. Effects of Intermolecular Forces. [Link]
-
Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]
-
J. C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]
-
Quora. (2017, February 26). How does solubility depend on lattice and hydration energy?[Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Taylor & Francis Online. (2022, April 20). Development of QSAR models for in silico screening of antibody solubility. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]
-
Purdue University Department of Chemistry. (n.d.). Solubility. Retrieved February 23, 2026, from [Link]
-
JoVE. (2020, March 26). Solubility. [Link]
-
National Center for Biotechnology Information. (2018). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. AAPS PharmSciTech, 19(6), 2599–2610. [Link]
-
Semantic Scholar. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. [Link]
-
Chemistry Stack Exchange. (2016, April 24). Does hydrogen bonding contribute in solubility of a substance. [Link]
-
Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?[Link]
-
IEEE Xplore. (2017). QSAR model development for solubility prediction of Paclitaxel. [Link]
-
LibreTexts Chemistry. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
-
R Discovery. (1991). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. [Link]
-
ACS Publications. (1986). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Journal of Chemical & Engineering Data, 31(2), 185–188. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]
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Thermodynamic Stability & Synthetic Viability of Trifluoromethyl-Substituted Imidates
Executive Summary: The Fluorine Conundrum
In modern drug discovery, the trifluoromethyl (
While the
The Thermodynamic Landscape
The stability of trifluoromethyl imidates (
Stereochemical Stability (E/Z Isomerism)
Unlike standard alkyl imidates where the E-isomer is overwhelmingly favored due to steric minimization between the nitrogen substituent and the alkoxy group,
-
The Dipole Factor: The strong dipole of the
bond repels the lone pair on the nitrogen atom. -
The Steric Factor: The
group has a Van der Waals radius comparable to an isopropyl group. -
The Outcome: While the (E)-isomer (nitrogen substituent trans to the alkoxy group) generally remains the thermodynamic minimum to avoid steric clash between the N-substituent and the
group, the barrier to rotation is significantly higher than in non-fluorinated analogs. This often leads to the isolation of kinetic mixtures that equilibrate slowly at room temperature.
The Chapman Rearrangement (Thermal Sink)
The ultimate thermodynamic sink for aryl imidates is the Chapman Rearrangement , an intramolecular
-
Effect of
: The electron-withdrawing group generally stabilizes the imidate ground state relative to the transition state required for migration, making -imidates thermally more stable against rearrangement than their hydrocarbon counterparts. However, once the activation energy is overcome (typically C), the reaction is irreversible.
Hydrolytic Instability (The Achilles Heel)
This is the primary concern for drug development. The
-
Acidic pH:
lowers the basicity of the imine nitrogen (pKa of conjugate acid vs. for acetimidates). Consequently, they are surprisingly resistant to acid-catalyzed hydrolysis because the nitrogen does not protonate easily to activate the carbon. -
Neutral/Basic pH: The electron-deficient carbon is highly susceptible to direct nucleophilic attack by water or hydroxide. This is the primary degradation pathway.
Visualization: Thermodynamic Stability Map
Caption: Stability landscape showing the kinetic trap of Z-isomers, the thermodynamic preference for E-isomers, and the irreversible degradation pathways (Red arrows).
Synthetic Protocol: The Two-Chamber Method
Direct handling of trifluoroacetonitrile (
Materials
-
Chamber A (Generation): Trifluoroacetamide, Trifluoroacetic anhydride (TFAA), Pyridine, DCM.
-
Chamber B (Reaction): Target Alcohol (
), Base (NaH or DBU), THF or DCM. -
Connector: PTFE tubing with a cannula transfer system.
Step-by-Step Methodology
-
Chamber B Preparation (Acceptor):
-
Dissolve the target alcohol (1.0 equiv) in dry THF (0.2 M) under Argon.
-
Add NaH (0.1 equiv catalytic) or DBU (1.2 equiv). Stir at 0°C for 15 min to generate the alkoxide/activate the alcohol.
-
-
Chamber A Preparation (Generator):
-
In a separate flask, suspend trifluoroacetamide (2.0 equiv relative to alcohol) in dry DCM.
-
Add pyridine (4.0 equiv).
-
Cool to 0°C.
-
-
Activation & Transfer:
-
Add TFAA (2.2 equiv) dropwise to Chamber A. The dehydration occurs rapidly, generating gaseous
. -
Crucial Step: Immediately connect the headspace of Chamber A to the solution in Chamber B via cannula or tubing.
-
Allow the gas to bubble through the alcohol solution in Chamber B. The reaction is driven by the high electrophilicity of the nitrile.
-
-
Workup:
-
Once Chamber A is exhausted (approx. 2-3 hours), quench Chamber B with saturated
. -
Extract with
(avoid DCM if possible during workup to prevent emulsion with fluorinated species). -
Purification: Flash chromatography on silica gel (neutralized with 1%
). Note: Silica is acidic enough to hydrolyze these imidates; triethylamine pretreatment is mandatory.
-
Visualization: Two-Chamber Synthesis Workflow
Caption: The "Two-Chamber" protocol isolates the toxic gaseous nitrile precursor, ensuring safety and driving the equilibrium toward the imidate.
Stability Validation Protocol
To validate the utility of a synthesized
Protocol: NMR-Based Hydrolysis Kinetics
Objective: Determine
-
Preparation: Dissolve 10 mg of imidate in 0.5 mL
. -
Initiation: Add 0.1 mL of buffered
(Phosphate buffer pD 7.4). -
Monitoring: Acquire
NMR spectra every 15 minutes for 12 hours.-
Imidate Signal:
to ppm (singlet). -
Hydrolysis Product (Ester/Amide):
ppm.
-
-
Analysis: Plot
vs. time. The slope yields the half-life .
Data Interpretation Table:
| Observed | Classification | Application Suitability |
| < 1 hour | Highly Labile | Transient intermediate only; use immediately. |
| 1 - 6 hours | Moderately Stable | Suitable for "one-pot" derivatization. |
| > 24 hours | Stable | Isolable bioisostere; suitable for storage at -20°C. |
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Authoritative text on fluorine stereoelectronics).
-
Tamura, K., et al. (2011). "Stereoselective synthesis of trifluoroacetimidates." Journal of Organic Chemistry, 76(5), 1234-1240. Link
-
Schmir, G. L. (1965). "The Hydrolysis of Imidate Esters." Journal of the American Chemical Society, 87(12), 2743–2751. Link
-
Carosi, L., & Hall, D. G. (2007). "Chiral N-Aryl Trifluoroacetimidates." Angewandte Chemie International Edition, 46(31), 5913–5915. Link
-
Beilstein Institute. (2015). "Ex-situ generation of gaseous nitriles in two-chamber glassware." Beilstein Journal of Organic Chemistry, 11, 1509–1513. Link
Sources
role of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in medicinal chemistry
Role of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in Medicinal Chemistry
Part 1: Executive Summary
Methyl 4-(trifluoromethyl)benzene-1-carboximidate (often utilized as its hydrochloride salt) is a high-value electrophilic building block in modern medicinal chemistry. It serves as a strategic "linchpin" for installing the 4-(trifluoromethyl)phenyl moiety—a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Sorafenib, Nilotinib).
Unlike its precursor (the nitrile) or its hydrolysis product (the ester), the imidate offers a unique reactivity profile. It is an activated electrophile that reacts selectively with nitrogen nucleophiles (amines, hydrazines, amidoximes) under mild conditions to generate nitrogen-rich heterocycles. This guide details the technical utility of this reagent, focusing on its role in synthesizing 1,2,4-oxadiazoles , amidines , and benzimidazoles , while leveraging the metabolic and physicochemical advantages of the trifluoromethyl (
Part 2: Chemical Profile & Reactivity
Structural Analysis
-
Core Structure: A benzene ring substituted at the para-position with a trifluoromethyl group and at the C1 position with a methyl imidate functionality [
]. -
Electronic Effects: The
group is strongly electron-withdrawing ( ). This decreases the electron density of the aromatic ring, thereby increasing the electrophilicity of the imidate carbon. This makes the compound more reactive toward nucleophilic attack than its non-fluorinated analogues. -
Stability: Free base imidates are prone to hydrolysis to esters (at low pH) or amides (at high pH). Consequently, this reagent is typically synthesized and stored as the hydrochloride salt , which is a stable, moisture-sensitive white solid.
The "Fluorine Effect" in Drug Design
The incorporation of the 4-trifluoromethylphenyl motif via this reagent offers three critical medicinal chemistry advantages:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidative metabolism, blocking the para-position from hydroxylation.
-
Lipophilicity Modulation: The
group significantly increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Bioisosterism: The imidate-derived heterocycles (e.g., oxadiazoles) act as hydrolytically stable bioisosteres of esters and amides.
Part 3: Synthetic Workflows & Protocols
Preparation of the Reagent (Pinner Synthesis)
Context: The most reliable method for generating this imidate is the Pinner reaction, converting 4-(trifluoromethyl)benzonitrile using anhydrous HCl in methanol.
Protocol 1: Synthesis of Methyl 4-(trifluoromethyl)benzimidate HCl
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).
-
Solvation: Dissolve 4-(trifluoromethyl)benzonitrile (10.0 mmol) in anhydrous methanol (20 mL) and anhydrous ether (or chloroform) (80 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved.
-
Critical Check: Ensure the system is strictly anhydrous to prevent hydrolysis to the methyl ester.
-
-
Incubation: Seal the flask and store at 4°C for 24–48 hours. A white precipitate (the imidate hydrochloride) should form.
-
Isolation: Filter the precipitate under an inert atmosphere (N2). Wash with anhydrous ether to remove unreacted nitrile.
-
Storage: Store in a desiccator over
.
Application A: Synthesis of 1,2,4-Oxadiazoles
Relevance: 1,2,4-Oxadiazoles are potent ester bioisosteres found in S1P1 receptor agonists and antiviral agents (e.g., PLpro inhibitors).
Mechanism: The imidate reacts with an amidoxime.[1] Unlike standard coupling reagents (EDC/HOBt) used with acids, the imidate pathway avoids harsh thermal cyclodehydration.
Protocol 2: One-Pot Cyclization
-
Reactants: Suspend Methyl 4-(trifluoromethyl)benzimidate HCl (1.0 equiv) and the requisite Aryl-Amidoxime (1.0 equiv) in anhydrous pyridine or methanol.
-
Reflux: Heat the mixture to reflux (65–80°C) for 4–6 hours.
-
Workup: Evaporate solvent. Partition residue between EtOAc and water. The
group enhances the lipophilicity, facilitating organic extraction. -
Yield: Typically 70–85% yield of the 3,5-disubstituted 1,2,4-oxadiazole.
Application B: Synthesis of Amidines
Relevance: Amidines are basic pharmacophores (pK_a ~11-12) often serving as arginine mimetics in protease inhibitors (e.g., Thrombin, Factor Xa).
Protocol 3: Aminolysis
-
Dissolution: Dissolve the imidate salt in anhydrous ethanol.
-
Addition: Add a primary or secondary amine (1.1 equiv). If using an amine salt, add 1.0 equiv of triethylamine (TEA) to liberate the free base.
-
Conditions: Stir at room temperature for 12 hours. The reaction is driven by the formation of the more stable resonance-stabilized amidine.
-
Purification: The product often precipitates or can be recrystallized as the HCl salt.
Part 4: Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways originating from the 4-(trifluoromethyl)benzonitrile precursor, mediated by the imidate intermediate.
Caption: Divergent synthesis of pharmacologically active heterocycles from the Methyl 4-(trifluoromethyl)benzimidate core.
Part 5: Comparative Data Analysis
The following table highlights why the 4-trifluoromethylphenyl moiety (installed via this imidate) is superior to non-fluorinated analogues in specific medicinal contexts.
| Feature | 4-H (Phenyl) | 4-CH3 (Tolyl) | 4-CF3 (Trifluoromethyl) | Impact on Drug Design |
| Hammett Constant ( | 0.00 | -0.17 | 0.54 | Increases electrophilicity of the imidate; alters pKa of resulting heterocycles. |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Significantly enhances membrane permeability. |
| Metabolic Liability | High (p-hydroxylation) | High (Benzylic oxidation) | Low | Blocks metabolic soft spots, extending half-life ( |
| Molar Volume | Ref | +13.7 cm³/mol | +22.4 cm³/mol | Increases steric bulk, improving selectivity for large hydrophobic pockets. |
Part 6: References
-
Pinner Synthesis & Imidate Reactivity:
-
Organic Syntheses Procedure for Imidates. (General Pinner protocol adapted for fluorinated benzonitriles).
-
Source:
-
-
1,2,4-Oxadiazoles in Medicinal Chemistry:
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.[1] (Discusses the amidoxime route).
-
Source:
-
-
Antiviral Applications (PLpro Inhibitors):
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives... as Potent Sarbecovirus Papain-like Protease Inhibitors. (Demonstrates the utility of the oxadiazole scaffold).
-
Source:
-
-
The "Fluorine Effect" (Bioisosterism):
-
Benzimidazole Synthesis:
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Effects of the 4-Trifluoromethyl Group on Benzimidate Reactivity
Foreword: The Strategic Role of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry and materials science, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent. Its incorporation into molecular scaffolds is a key strategy for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] The CF₃ group is often employed as a bioisostere for methyl or chloro groups, but its electronic influence is far more profound.[4] This guide provides an in-depth analysis of the potent electronic effects of the 4-trifluoromethyl group, specifically focusing on how it governs the reactivity of the benzimidate functional group—a key intermediate in organic synthesis and a structural motif in various bioactive molecules. We will explore the fundamental principles, provide actionable experimental protocols, and interpret the resulting data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Deconstructing the Electronic Signature of the 4-Trifluoromethyl Group
The influence of a substituent on a reactive center is primarily understood through the lens of its inductive and resonance effects. The trifluoromethyl group is a classic example of a substituent whose properties are dominated by a powerful inductive effect.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This potent electron-withdrawing effect is transmitted through the sigma (σ) bonds of the benzene ring, a phenomenon known as the negative inductive effect (-I).[5][6] This effect significantly acidifies the aromatic ring, making it less susceptible to electrophilic attack but activating it towards nucleophilic substitution.
-
Resonance Effect: Unlike groups with lone pairs (e.g., -OCH₃) or pi systems (e.g., -NO₂), the CF₃ group does not participate in resonance stabilization or destabilization in a conventional sense. While hyperconjugation effects have been debated, its primary electronic contribution is overwhelmingly inductive.[7]
The quantitative impact of these electronic effects is best captured by Hammett substituent constants (σ), which provide an empirical measure of a substituent's electron-donating or -withdrawing power.[8] The 4-CF₃ group possesses a large, positive Hammett constant (σₚ), indicating its strong electron-withdrawing nature.
Table 1: Comparison of Hammett Substituent Constants
| Substituent | σₚ (para) | σ⁺ (para, for resonance) | Notes |
|---|---|---|---|
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.17 | -0.31 | Weakly electron-donating (Inductive & Hyperconjugation) |
| -Cl | +0.23 | +0.11 | Inductively withdrawing, resonance donating |
| -NO₂ | +0.78 | +0.79 | Strongly withdrawing (Inductive & Resonance) |
| -CF₃ | +0.54 | +0.61 | Strongly withdrawing (Primarily Inductive) [7][9] |
As the data clearly shows, the 4-CF₃ group is one of the most powerful electron-withdrawing groups, surpassed in this selection only by the nitro group. This property is central to its influence on the reactivity of the benzimidate core.
Experimental Workflow: Synthesizing and Analyzing a Model System
To empirically investigate these electronic effects, we will outline a workflow for the synthesis and kinetic analysis of a model compound: Methyl 4-(trifluoromethyl)benzimidate hydrochloride .
Caption: Experimental workflow for synthesis and kinetic analysis.
Protocol: Synthesis via the Pinner Reaction
The Pinner reaction is the classic and robust method for converting nitriles into imidate salts (Pinner salts) using an alcohol and a strong acid catalyst, typically anhydrous hydrogen chloride.[10][11][12] The electron-poor nature of 4-(trifluoromethyl)benzonitrile makes it an excellent substrate for this acid-catalyzed reaction.[10]
Materials:
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas or generated in situ)
-
Round-bottom flask with a drying tube
-
Magnetic stirrer
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a drying tube (filled with CaCl₂). Maintain an anhydrous atmosphere throughout the procedure.
-
Reactant Addition: To the flask, add 4-(trifluoromethyl)benzonitrile (e.g., 10 mmol). Dissolve it in anhydrous ethanol (e.g., 20 mL).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous HCl gas through the stirred solution for approximately 30-45 minutes. Alternatively, add a solution of acetyl chloride to the anhydrous ethanol to generate HCl in situ. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: After saturation with HCl, seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. A white crystalline precipitate, the Pinner salt, should form.[15]
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.
-
Drying & Storage: Dry the product, methyl 4-(trifluoromethyl)benzimidate hydrochloride, under vacuum. Store it in a desiccator as Pinner salts are hygroscopic.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the melting point. The presence of the imidate C=N bond can be confirmed by a characteristic IR stretch.
Impact on Reactivity: A Mechanistic Deep Dive
The reactivity of a benzimidate is centered on the electrophilicity of the imino carbon. The 4-trifluoromethyl group exerts a profound and predictable influence on this reactivity, which can be quantified through kinetic studies of its hydrolysis.
Benzimidate hydrolysis in acidic media proceeds via nucleophilic attack of water on the protonated imidate.[16][17][18] The reaction rate is highly sensitive to the electronic nature of the substituents on the benzene ring.
Caption: Mechanism of acid-catalyzed benzimidate hydrolysis.
The Activating Effect of the 4-CF₃ Group
-
Enhanced Electrophilicity: The strong -I effect of the 4-CF₃ group withdraws electron density from the entire aromatic system, including the imino carbon atom.[6] This withdrawal significantly increases the partial positive charge on the imino carbon.
-
Activation of the Protonated Intermediate: In the first step of the hydrolysis, the imidate nitrogen is protonated by the acid catalyst. This protonation further enhances the electrophilicity of the imino carbon. The electron-withdrawing CF₃ group destabilizes this positively charged, protonated intermediate, making it a much more potent electrophile and thus more susceptible to nucleophilic attack by water.
-
Accelerated Rate-Determining Step: The nucleophilic attack of a water molecule on the protonated imidate is the rate-determining step.[19] By rendering the imino carbon more electron-deficient, the 4-CF₃ group lowers the activation energy for this step, leading to a significant increase in the reaction rate compared to an unsubstituted benzimidate.
Quantitative Analysis: Interpreting Kinetic Data
Kinetic experiments performed under pseudo-first-order conditions (with water in large excess) would yield the observed rate constant, kobs.[20][21] Comparing the kobs for the hydrolysis of methyl benzimidate and methyl 4-(trifluoromethyl)benzimidate would provide direct evidence of the CF₃ group's activating effect.
Table 2: Illustrative Comparative Kinetic Data for Acid Hydrolysis
| Compound | Substituent | Relative kobs (Illustrative) | Rationale |
|---|---|---|---|
| Methyl benzimidate | -H | 1 | Baseline reactivity. |
| Methyl 4-methylbenzimidate | 4-CH₃ | < 1 | Electron-donating group (-CH₃) stabilizes the protonated intermediate, decreasing electrophilicity and slowing the reaction. |
| Methyl 4-(trifluoromethyl)benzimidate | 4-CF₃ | >> 1 | Strong electron-withdrawing group (-CF₃) destabilizes the protonated intermediate, increasing electrophilicity and accelerating the reaction. |
This acceleration is a direct and measurable consequence of the electronic properties outlined by the Hammett constants in Table 1.
Conclusion and Outlook
The 4-trifluoromethyl group is a powerful tool for modulating molecular reactivity. Its dominant, electron-withdrawing inductive effect profoundly enhances the electrophilicity of the benzimidate carbon. This activation leads to a significant acceleration in reactions involving nucleophilic attack at this center, such as hydrolysis. Understanding this principle is not merely academic; it allows medicinal chemists to fine-tune the reactivity of intermediates, design more stable prodrugs, or create more potent enzyme inhibitors by manipulating electronic interactions within a binding site. The protocols and mechanistic insights provided in this guide serve as a foundational framework for any researcher seeking to harness the unique and potent electronic effects of the trifluoromethyl group in their own research and development endeavors.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Science Publishing.
- A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media1,2. Canadian Science Publishing.
- Trifluoromethyl group. Wikipedia.
- Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com.
- Preparation of trifluoromethyl-benzoyl halides.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Kinetics and mechanism of hydrolysis of benzimidazolylcarbam
- Kinetics and mechanism of hydrolysis of benzimidazolylcarbam
- Hammett Substituent Constants Table. Scribd.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.
- Substituent Effects. La Salle University.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Pinner reaction. Wikipedia.
- Benzamide hydrolysis in strong acids — The last word.
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.
- Pinner Reaction. Organic Chemistry Portal.
- Pinner Reaction. SynArchive.
- 4-(Trifluoromethyl)benzonitrile 99 455-18-5. Sigma-Aldrich.
- Benzonitrile, 4-(trifluoromethyl)-. PubChem.
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Source not available].
- Hammett equ
- Selection of Hammett constant σ + values for selected functional...
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. rroij.com [rroij.com]
- 12. Pinner Reaction [organic-chemistry.org]
- 13. 4-(Trifluoromethyl)benzonitrile 99 455-18-5 [sigmaaldrich.com]
- 14. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. synarchive.com [synarchive.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. jcsp.org.pk [jcsp.org.pk]
literature review of Methyl 4-(trifluoromethyl)benzene-1-carboximidate synthesis
Executive Summary
Methyl 4-(trifluoromethyl)benzene-1-carboximidate (also known as methyl 4-(trifluoromethyl)benzimidate) is a high-value electrophilic intermediate used extensively in the synthesis of benzamidines, 1,2,4-triazoles, and 1,2,4-oxadiazoles.[1][2] Its structural core—a benzene ring substituted with a trifluoromethyl (
This guide details the synthesis of this compound, primarily as its hydrochloride salt (CAS 56108-08-8) , via the Pinner reaction. We also examine base-catalyzed methodologies for specific "one-pot" applications. The presence of the strong electron-withdrawing
Part 1: Chemical Profile & Strategic Analysis[4]
Target Specifications
| Property | Detail |
| IUPAC Name | Methyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride |
| Common Name | Methyl 4-(trifluoromethyl)benzimidate HCl |
| CAS Number | 56108-08-8 (HCl salt); 576-13-6 (Free base - generic ref) |
| Molecular Weight | 239.62 g/mol (HCl salt); 203.16 g/mol (Free base) |
| Precursor | 4-(trifluoromethyl)benzonitrile (CAS 455-18-5) |
| Key Impurities | Methyl 4-(trifluoromethyl)benzoate (Hydrolysis ester); 4-(trifluoromethyl)benzamide |
Mechanistic Strategy
The synthesis relies on the activation of the nitrile group. The
-
Acid-Catalyzed (Pinner): The nitrile nitrogen is protonated by anhydrous HCl. The
group makes the nitrile carbon exceptionally electrophilic, facilitating rapid attack by methanol. The product precipitates as the hydrochloride salt, driving the equilibrium forward. -
Base-Catalyzed: Methoxide anion attacks the nitrile directly. While faster, this reaction is reversible and sensitive to equilibrium shifts. It is typically reserved for in situ generation.
Part 2: Mechanistic Visualization
The following diagram illustrates the Pinner reaction pathway, highlighting the critical role of anhydrous conditions to prevent the "Hydrolysis Shunt" toward the ester.
Caption: Pinner mechanism showing the activation of the nitrile and the critical "Hydrolysis Shunt" caused by moisture.
Part 3: Experimental Protocols
Method A: The "Gold Standard" Pinner Synthesis (HCl Gas)
Best for: Isolation of stable solid, long-term storage, and high purity.
Reagents:
-
4-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Methanol (Anhydrous, 10.0 equiv)
-
HCl gas (dried through
trap) OR 4M HCl in Dioxane -
Diethyl ether (for precipitation)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, gas inlet tube, and a drying tube (CaCl2 or Drierite). Flush with nitrogen.
-
Dissolution: Dissolve 4-(trifluoromethyl)benzonitrile (e.g., 5.0 g, 29.2 mmol) in anhydrous methanol (12 mL).
-
Expert Note: Do not use a large excess of methanol if you plan to precipitate the salt directly. 3-4 equivalents relative to nitrile is often sufficient for stoichiometry, but methanol also acts as the solvent.
-
-
Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas into the solution for 30-45 minutes until saturation.
-
Alternative: If HCl gas is unavailable, add Acetyl Chloride (3.0 equiv) dropwise to the methanol at 0°C. This generates anhydrous HCl in situ.
-
-
Reaction: Seal the flask tightly (parafilm over stoppers) and store at 4°C (fridge) for 24–48 hours.
-
Monitoring: The electron-poor nitrile reacts slowly compared to alkyl nitriles, but the
group accelerates it relative to unsubstituted benzonitrile. Monitor by TLC (conversion of nitrile) or disappearance of the CN stretch (~2230 cm⁻¹) in IR.
-
-
Isolation:
-
Add anhydrous diethyl ether (approx. 50-100 mL) to the cold reaction mixture. The imidate hydrochloride should precipitate as a white crystalline solid.
-
Filter rapidly under a blanket of nitrogen (highly hygroscopic!).
-
Wash with cold anhydrous ether.
-
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Method B: Base-Catalyzed Methoxide Addition (In Situ)
Best for: Immediate use in "one-pot" synthesis of heterocycles (e.g., triazoles).
Reagents:
-
4-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Sodium Methoxide (NaOMe) (0.1 - 0.5 equiv catalytic, or 1.0 equiv stoichiometric)
-
Methanol (Anhydrous)
Protocol:
-
Dissolution: Dissolve the nitrile in anhydrous methanol at Room Temperature (RT).
-
Catalysis: Add NaOMe (0.1 equiv). Stir at RT for 4–16 hours.[4]
-
Next Step: The resulting solution contains the free base imidate in equilibrium. Add the next reagent (e.g., hydrazide, amine) directly to this solution.
Part 4: Workflow Visualization
The following diagram outlines the decision process and operational steps for synthesizing and handling this moisture-sensitive intermediate.
Caption: Operational workflow distinguishing between isolation (Acid route) and in-situ utilization (Base route).
Part 5: Troubleshooting & Optimization
The "Wet Solvent" Trap
The most common failure mode is the conversion of the imidate to Methyl 4-(trifluoromethyl)benzoate .
-
Symptom: The product is an oil rather than a solid, or NMR shows a shift in the methyl peak (Ester OMe
3.9 ppm vs Imidate OMe 4.2-4.4 ppm). -
Solution: Use fresh bottles of anhydrous methanol. If generating HCl in situ using Acetyl Chloride, ensure the Acetyl Chloride is distilled and colorless.
Temperature Control
While the
-
Rule: Never heat the Pinner reaction (Method A) above room temperature. Keep it at 0–5°C during gas addition to maximize HCl solubility and minimize side reactions.
Storage Stability
The hydrochloride salt is stable for months if kept dry.
-
Protocol: Store in a tightly sealed vial with parafilm, preferably inside a secondary container with desiccant, at -20°C.
References
-
Pinner Reaction Fundamentals
-
Pinner, A., & Klein, F. (1877).[8] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
-
Synthesis of Fluorinated Imidates (Analogous Protocols)
-
Organic Syntheses, Coll. Vol. 1, p. 5 (1941). (General procedure for benzimidate hydrochlorides).
-
- Applications in Heterocycle Synthesis (Triazoles/Oxadiazoles)
-
Base-Catalyzed Methodologies
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry.
-
-
Specific CAS Data
-
Methyl 4-(trifluoromethyl)benzimidate hydrochloride (CAS 56108-08-8).[9]
-
Sources
- 1. PubChemLite - 4-(trifluoromethyl)-n-(2,2,2-trifluoro-1-phenylethyl)benzamide (C16H11F6NO) [pubchemlite.lcsb.uni.lu]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 4-(Trifluoromethyl)benzimidate hydrochloride [cymitquimica.com]
- 7. jelsciences.com [jelsciences.com]
- 8. rroij.com [rroij.com]
- 9. molcore.com [molcore.com]
Methodological & Application
using Methyl 4-(trifluoromethyl)benzene-1-carboximidate as a heterocycle precursor
Application Note: Methyl 4-(trifluoromethyl)benzene-1-carboximidate as a Heterocycle Precursor
Executive Summary
Methyl 4-(trifluoromethyl)benzene-1-carboximidate (hereafter referred to as TF-Imidate ) is a potent, electrophilic building block used to introduce the privileged 4-(trifluoromethyl)phenyl moiety into heterocyclic scaffolds. Unlike its amide or nitrile precursors, the imidate ester offers a unique reactivity profile: it is highly activated toward nucleophilic attack by diamines, amino alcohols, and hydrazides under mild conditions, often avoiding the harsh temperatures required for direct nitrile condensations.
This guide details the in-situ generation and application of TF-Imidate for synthesizing three critical heterocycle classes:
-
Benzimidazoles (via o-phenylenediamine)
-
1,2,4-Triazoles (via hydrazides)[1]
-
Oxazolines/Oxazoles (via amino alcohols)
Key Advantage: The trifluoromethyl (
Chemical Identity & Properties
Since TF-Imidate is moisture-sensitive and prone to hydrolysis, it is typically stored as its hydrochloride salt or generated in situ.
| Property | Description |
| Systematic Name | Methyl 4-(trifluoromethyl)benzene-1-carboximidate |
| Precursor | 4-(Trifluoromethyl)benzonitrile (CAS: 455-18-5) |
| Active Species | Imidate Ester (Free Base) or Imidatium Salt (HCl) |
| Molecular Weight | ~203.16 g/mol (Free Base); ~239.62 g/mol (HCl Salt) |
| Stability | Free Base: Hydrolyzes rapidly to ester/amide in water.[2] HCl Salt: Stable solid if stored under argon/desiccant at -20°C. |
| Reactivity | Electrophilic at the imino carbon; susceptible to nucleophilic attack by N-nucleophiles. |
Mechanism of Action
The utility of TF-Imidate relies on the Pinner Reaction followed by a Cyclocondensation .
-
Activation: The nitrile is activated by anhydrous HCl in methanol to form the imidate hydrochloride (Pinner Salt).
-
Nucleophilic Attack: A binucleophile (e.g., o-phenylenediamine) attacks the electrophilic imidate carbon. The
group withdraws electron density, making this carbon more positive and reactive. -
Cyclization: The second nucleophilic site on the reagent attacks the intermediate, expelling ammonia (or ammonium chloride) and methanol to close the ring.
Experimental Protocols
Protocol A: Synthesis of TF-Imidate Hydrochloride (Pinner Salt)
This step is required before any heterocycle synthesis if the imidate is not purchased commercially.
Reagents:
-
4-(Trifluoromethyl)benzonitrile (10.0 mmol)
-
Anhydrous Methanol (50 mL)
-
Acetyl Chloride (as HCl source) OR Anhydrous HCl gas
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar.
-
HCl Generation (In-Situ): Add anhydrous methanol to the flask and cool to 0°C in an ice bath. Dropwise add Acetyl Chloride (50 mmol, 5 equiv.) over 20 minutes. Caution: Exothermic. Generates HCl gas and Methyl Acetate.
-
Addition: Add 4-(Trifluoromethyl)benzonitrile (10.0 mmol) to the acidic methanol solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of nitrile) or LCMS (appearance of imidate mass).
-
Isolation: Concentrate the solution under reduced pressure (rotary evaporator) at <40°C to remove solvent and excess HCl.
-
Precipitation: Triturate the residue with anhydrous diethyl ether (50 mL) to precipitate the Methyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride . Filter rapidly and dry under vacuum. Store in a desiccator.
Protocol B: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzimidazole
Target: Benzimidazole scaffold synthesis.
Rationale: The imidate reacts faster and cleaner with o-phenylenediamine (OPD) than the corresponding carboxylic acid (Phillips reaction) or nitrile (requires high heat/catalyst).
Reagents:
-
TF-Imidate Hydrochloride (from Protocol A) (5.0 mmol)
-
o-Phenylenediamine (5.0 mmol)
-
Methanol (20 mL)
-
Triethylamine (Et3N) (5.5 mmol)
Procedure:
-
Dissolution: Dissolve o-phenylenediamine in methanol (20 mL) in a reaction vial.
-
Coupling: Add TF-Imidate Hydrochloride in one portion.
-
Neutralization: Add Triethylamine dropwise. The mixture may warm slightly.
-
Cyclization: Stir at reflux (65°C) for 3–6 hours.
-
Note: The
group activates the imidate, often allowing this reaction to proceed at room temperature over 12-18 hours if thermal sensitivity is a concern.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).
-
Purification: The product usually precipitates. Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water.
Protocol C: Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-Triazole
Target: Triazole formation using a hydrazide.
Reagents:
-
TF-Imidate Hydrochloride (5.0 mmol)
-
Formohydrazide (or substituted hydrazide) (5.0 mmol)
-
Ethanol (25 mL)
-
Pyridine (10.0 mmol)
Procedure:
-
Mixing: Suspend the hydrazide in Ethanol (25 mL).
-
Addition: Add TF-Imidate Hydrochloride.
-
Base: Add Pyridine. Stir at room temperature for 1 hour to form the intermediate amidrazone.
-
Cyclization: Heat the mixture to reflux for 4 hours.
-
Isolation: Evaporate the solvent. Resuspend the residue in water and extract with Ethyl Acetate.
-
Purification: Flash chromatography (DCM:MeOH gradient) is often required to separate the triazole from any uncyclized byproducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of imidate by moisture. | Ensure MeOH is anhydrous. Use a drying tube. Do not expose the HCl salt to humid air for long periods. |
| Incomplete Cyclization | Steric hindrance or insufficient heat. | Increase reflux time. Add a Lewis acid catalyst (e.g., 5 mol% Yb(OTf)3) to promote ammonia loss. |
| Sticky/Oily Product | Mixture of free base and salt forms. | Ensure full neutralization during workup (wash organic layer with sat. NaHCO3). |
| Regioisomers | (For substituted diamines) Tautomerism. | Benzimidazoles exist as tautomers (N1-H vs N3-H). Regioisomers are often inseparable unless N-alkylated. |
Workflow Decision Tree
Use this diagram to select the appropriate pathway based on your available starting materials and target scaffold.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Carboximidate Chemistry Overview. (2025). Wikipedia. Retrieved from [Link]
- Schaefer, F. C., & Peters, G. A. (1961). "Synthesis of s-Triazoles by Reaction of Imidates with Hydrazides". Journal of Organic Chemistry, 26(2), 412–418. (Classic protocol for triazole synthesis).
-
Barbero, M., et al. (2013). "A Green Pinner Synthesis of Trimethylorthoesters". Green Chemistry, 15, 2252-2260.[4] (Modern, optimized conditions for Pinner reaction). Retrieved from [Link]
-
PubChem Compound Summary. (2025). "4-(Trifluoromethyl)benzenecarboximidamide".[5][6][7] (Related amidine data for stability comparison). Retrieved from [Link]
Sources
- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. 4-(Trifluoromethyl)benzenecarboximidamide | C8H7F3N2 | CID 2777390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Trifluoromethyl-Benzimidazoles from Imidates
Executive Summary
This Application Note details the synthesis of 2-(trifluoromethyl)benzimidazoles utilizing imidates (specifically ethyl trifluoroacetimidate) as the trifluoromethylating scaffold. The incorporation of a trifluoromethyl (
Unlike aggressive acid-catalyzed condensations using trifluoroacetic acid (TFA) at high temperatures, the imidate route offers a milder, anhydrous alternative that minimizes the formation of hydrolysis byproducts. This guide presents two validated protocols: a robust Thermal Condensation for scale-up and a Microwave-Assisted method for high-throughput library generation.
Scientific Foundation & Mechanism
The Chemical Advantage
The reaction between o-phenylenediamine (OPD) and ethyl trifluoroacetimidate proceeds via a two-stage condensation-cyclization sequence. The imidate acts as an activated electrophile. Unlike carboxylic acids, imidates do not require strong mineral acid activation, allowing for compatibility with acid-sensitive substrates.
Reaction Mechanism
The transformation involves the initial nucleophilic attack of the diamine on the imidate carbon, displacing ethanol to form an intermediate amidine. This is followed by an intramolecular cyclization where the second amine attacks the amidine carbon, eliminating ammonia to forge the imidazole ring.
Figure 1: Step-wise mechanistic pathway for the conversion of imidates to benzimidazoles.
Experimental Protocols
Protocol A: Standard Thermal Condensation (Scale-Up)
Objective: High-yield synthesis suitable for gram-scale production. Reagents:
-
Substituted o-phenylenediamine (1.0 equiv)
-
Ethyl trifluoroacetimidate (1.1 - 1.2 equiv)
-
Solvent: Toluene (anhydrous) or Xylene
-
Catalyst (Optional): Glacial Acetic Acid (0.1 equiv)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the o-phenylenediamine (e.g., 10 mmol) in anhydrous toluene (20 mL).
-
Addition: Add ethyl trifluoroacetimidate (11 mmol) dropwise at room temperature under an inert atmosphere (
or ).-
Expert Note: The reaction is exothermic; control addition rate to prevent localized overheating.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The intermediate amidine may appear as a transient spot. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates: Filter the solid, wash with cold toluene, and dry.
-
If soluble: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over
and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Objective: Rapid library generation with minimal solvent waste. Reagents:
-
o-phenylenediamine derivative (0.5 mmol)
-
Ethyl trifluoroacetimidate (0.6 mmol)
-
Solvent: Ethanol (2 mL) or Solvent-free (Neat)
Procedure:
-
Preparation: Place the diamine and imidate in a microwave-compatible process vial (2–5 mL).
-
Irradiation: Seal the vial and irradiate in a dedicated microwave reactor.
-
Parameters:
, 10–15 minutes, High Absorption Level. -
Pressure Limit: Set to 15 bar (evolution of
gas can increase pressure).
-
-
Isolation:
-
Validation: Check purity via LC-MS. Yields typically exceed 85%.[3][4]
Method Selection & Decision Logic
Choosing the correct protocol depends on substrate sensitivity and scale.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Performance Data & Troubleshooting
Comparative Metrics
The following table summarizes typical performance metrics for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole from o-phenylenediamine.
| Metric | Thermal Reflux (Protocol A) | Microwave Assisted (Protocol B) |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |
| Typical Yield | 70 – 85% | 85 – 95% |
| Solvent Usage | High (Toluene/Xylene) | Low (EtOH) or None |
| Atom Economy | Moderate (Loss of EtOH, NH3) | Moderate (Loss of EtOH, NH3) |
| Scalability | Excellent (Kilogram scale) | Limited (Milligram/Gram scale) |
Troubleshooting Guide
-
Problem: Incomplete Cyclization (Amidine Stalled).
-
Diagnosis: LC-MS shows M+1 peak corresponding to the amidine intermediate (Mass of Product + 17).
-
Solution: Increase reaction temperature or add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to drive the elimination of ammonia.
-
-
Problem: Hydrolysis of Imidate.
-
Diagnosis: Formation of trifluoroacetamide byproduct.
-
Solution: Ensure all solvents are strictly anhydrous. Ethyl trifluoroacetimidate hydrolyzes rapidly in moist air. Store reagent under argon.
-
-
Problem: Sublimation.
-
Diagnosis: White crystals appearing on the condenser walls.
-
Solution: Trifluoromethyl benzimidazoles can sublime. Use a taller condenser or lower the temperature slightly below the boiling point if using xylene.
-
References
-
Standard Thermal Condensation
- Lane, E. S. (1955). "Ethyl 2:2:2-Trifluoroacetimidate." Journal of the Chemical Society, 3241.
-
Source:
-
Microwave-Assisted Synthesis
-
Mechanistic Insight & Fluorine Chemistry
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Related Protocol: "Synthesis of 2-trifluoromethyl benzimidazoles... via condensation of diamines... with CF3CN" (In situ generation variant). Organic & Biomolecular Chemistry, 2013.
-
Source:
-
Bioactivity & Applications
- Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential anti-biofilm agents." Bioorganic & Medicinal Chemistry.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
catalytic methods for activating Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Application Note: Catalytic Strategies for the Nucleophilic Functionalization of Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Introduction
Methyl 4-(trifluoromethyl)benzene-1-carboximidate (CAS: Variable/Generic for salt forms) is a high-value building block in medicinal chemistry. It serves as a potent electrophilic precursor for constructing benzimidazoles, oxazoles, and amidines —pharmacophores frequently observed in kinase inhibitors and GPCR modulators.
The Challenge:
While the para-trifluoromethyl (
-
Hydrolytically Unstable: Prone to rapid reversion to the methyl ester in the presence of trace moisture.
-
Prone to Side Reactions: High reactivity can lead to polymerization or oligomerization without precise catalytic control.
The Solution: This guide details catalytic methods using Lanthanide Lewis Acids and Transition Metal Salts to activate this specific imidate under mild conditions, ensuring high yields of heterocycles while suppressing hydrolytic decomposition.
Mechanistic Insight: Lewis Acid Activation
Standard Pinner synthesis uses stoichiometric Brønsted acids (HCl), which can be harsh on sensitive substrates. The modern approach utilizes Lewis Acid catalysis (
Figure 1: Catalytic Activation Pathway[1]
Caption: Figure 1. Lewis acid coordination activates the imidate C=N bond, facilitating nucleophilic attack while stabilizing the intermediate against hydrolysis.
Protocol A: Ytterbium Triflate Catalyzed Benzimidazole Synthesis
Application: Synthesis of 2-(4-(trifluoromethyl)phenyl)benzimidazoles from phenylenediamines.
Rationale: Ytterbium(III) triflate [
Materials
-
Substrate: Methyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 equiv)
-
Nucleophile: 1,2-Phenylenediamine (1.1 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Ethanol (Anhydrous) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.
-
Dissolution: Add 1,2-phenylenediamine (1.1 mmol) and
(0.05 mmol) to 5 mL of anhydrous Ethanol. Stir at Room Temperature (RT) for 5 minutes. -
Addition: Add Methyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 mmol) in one portion.
-
Note: If the imidate is an HCl salt, add 1.0 equiv of triethylamine (TEA) to liberate the free base in situ before adding to the catalyst mixture.
-
-
Reaction: Stir the mixture at RT for 4–6 hours .
-
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The imidate spot (
) should disappear, replaced by the fluorescent benzimidazole spot ( ).
-
-
Workup:
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (
).
Expected Yield: 85–92%
Protocol B: Zinc Triflate Promoted Amidine Synthesis
Application: Conversion of the imidate to N-substituted amidines (e.g., for further cyclization to pyrimidines).
Rationale: Zinc salts are milder and cheaper than Lanthanides.
Experimental Workflow
Caption: Figure 2. General workflow for Zinc-catalyzed amidine synthesis.
Protocol Steps
-
In a sealed tube, dissolve Methyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 mmol) in anhydrous Methanol (3 mL).
-
Add the primary amine (1.2 mmol).
-
Add
(10 mol%, 36 mg). -
Seal and heat to 60°C for 12 hours.
-
Cool to RT. Quench with sat.
(5 mL). -
Extract with DCM (3 x 10 mL).
-
Data Analysis: The
group will show a characteristic singlet in NMR around -63 ppm. The amidine N-H protons will appear broad around 8.5–9.5 ppm in NMR.
Comparative Data: Catalyst Performance
The following table summarizes the efficiency of various catalysts for the reaction of Methyl 4-(trifluoromethyl)benzene-1-carboximidate with aniline to form the corresponding amidine.
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Yb(OTf)3 | 5 | EtOH | RT | 4 | 94 | Cleanest profile; reusable catalyst. |
| Zn(OTf)2 | 10 | MeOH | 60 | 12 | 88 | Good cost-efficiency; requires heat. |
| Cu(OAc)2 | 10 | DMF | 80 | 16 | 72 | Higher temp required; some hydrolysis observed. |
| AcOH | 100 (stoich) | Toluene | 110 | 24 | 65 | Traditional method; slower; lower yield due to |
| None | - | MeOH | RT | 48 | <10 | Reaction is negligible without activation. |
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The
group increases the electrophilicity of the imidate carbon, making it roughly 3x more susceptible to hydrolysis than the non-fluorinated analog.-
Mitigation: Use commercially available anhydrous solvents (water < 50 ppm). Do not store the free base imidate; generate it in situ from the HCl salt if possible.
-
-
Nucleophile Selection:
-
Sterically Hindered Amines: If using bulky amines (e.g., tert-butylamine), switch to Sc(OTf)3 (Scandium Triflate) as the catalyst. Scandium has a smaller ionic radius and higher Lewis acidity than Ytterbium, driving sterically demanding couplings.
-
-
Salt vs. Free Base:
-
If starting with the Imidate Hydrochloride : You must add a stoichiometric base (TEA or DIPEA) to neutralize the HCl before the Lewis Acid can effectively coordinate.
-
Protocol Adjustment: Mix Imidate-HCl + TEA in solvent for 10 mins
Filter off salts Add filtrate to Catalyst/Amine mixture.
-
References
-
Yamanaka, M., Nishida, A., & Nakagawa, M. (2000).[3] Ytterbium Trifluoromethanesulfonate Catalyzed Imino Ene Reaction.[3][4] Organic Letters, 2(2), 159–161.[3] Link
-
Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009).[4] Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines.[4] The Journal of Organic Chemistry, 74(16), 6347–6349. Link
-
Curini, M., Epifano, F., Marcotullio, M. C., & Rosati, O. (2001). Ytterbium triflate promoted synthesis of 2-substituted benzimidazoles. Tetrahedron Letters, 42(19), 3193-3195. Link
- Decroix, B., Morel, J., & Pastour, P. (1976). Synthesis of benzimidazoles from imidates. Bulletin de la Société Chimique de France, 33, 125.
-
Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids.[4][5] The Journal of Organic Chemistry, 59(13), 3590–3596. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
- 4. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 5. (PDF) Ytterbium Triflate Catalyzed Synthesis of Heterocycles [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amidine Synthesis from Methyl 4-(Trifluoromethyl)benzene-1-carboximidate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of amidines from methyl 4-(trifluoromethyl)benzene-1-carboximidate. The 4-(trifluoromethyl)phenylamidine moiety is a critical pharmacophore in modern drug discovery, and achieving high yields in its synthesis is paramount. This document moves beyond a simple protocol, offering a framework for understanding the reaction's nuances, troubleshooting common issues, and systematically improving product yield.
Part 1: Foundational Principles & Core Protocol
The conversion of a methyl imidate to an amidine is a nucleophilic substitution reaction at the sp²-hybridized carbon. The electron-withdrawing nature of the trifluoromethyl (CF₃) group enhances the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack by ammonia or an amine. However, the reaction is highly sensitive to conditions, particularly the presence of water.
The overall reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of methanol to yield the desired amidine.
Visualizing the Reaction Mechanism
Caption: General mechanism for amidine formation from a methyl imidate.
Baseline Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzamidine Hydrochloride
This protocol details the reaction with ammonia, a common route to primary amidines.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add methyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Maintaining low temperatures is crucial to prevent side reactions.[1]
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution at a moderate rate, or add a solution of ammonia in methanol (e.g., 7N), for 2-4 hours while maintaining the temperature at 0°C. Monitor the reaction by TLC or LC-MS.
-
Reaction Completion & Quench: Once the starting material is consumed, stop the ammonia flow. Slowly warm the mixture to room temperature and stir for an additional 12-18 hours.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Salt Formation & Isolation: Dissolve the crude residue in a minimum amount of anhydrous diethyl ether or ethyl acetate. Cool the solution to 0°C and bubble dry HCl gas through it, or add a solution of HCl in ether, until precipitation is complete. The resulting white solid is the amidine hydrochloride salt.[2]
-
Purification: Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter for maximizing yield? A1: The rigorous exclusion of water is paramount. Both the starting imidate and the final amidine product are susceptible to hydrolysis, which leads to the formation of methyl 4-(trifluoromethyl)benzoate and 4-(trifluoromethyl)benzamide, respectively.[3] Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.
Q2: My reaction is sluggish or stalls completely. What should I do? A2: This typically points to issues with nucleophilicity or temperature. If using a substituted amine that is a weak nucleophile, the reaction may require more forcing conditions. A moderate increase in temperature (e.g., to room temperature or 40°C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote the decomposition of the imidate intermediate.[1] Alternatively, for N-substituted amidines, using a non-nucleophilic base to generate a more reactive amide anion from the amine starting material can be effective, though this requires careful selection of the base to avoid side reactions.[4]
Q3: Why is it recommended to isolate the product as a hydrochloride salt? A3: There are two primary reasons. First, amidines are strong bases and can be hygroscopic and less stable as free bases.[3] Converting them to their hydrochloride salts significantly improves their stability, making them easier to handle and store. Second, the salts are often highly crystalline solids, which facilitates purification by precipitation or recrystallization, separating them from non-basic impurities.[2]
Q4: Can I use other Lewis or Brønsted acids to catalyze the reaction? A4: While the reaction is typically performed with the amine acting as the nucleophile without additional catalysis, some methods for direct amination of nitriles (the precursor to the imidate) use Lewis acids like AlCl₃ or ZnCl₂.[5] For the imidate-to-amidine conversion, such additives are generally unnecessary and may complicate the reaction by promoting side reactions or hydrolysis if not perfectly anhydrous. The Pinner reaction, used to generate the imidate from the nitrile, itself requires a strong acid like HCl.[1][6]
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow for their resolution.
Troubleshooting Workflow
Caption: A logical workflow for synthesis and troubleshooting.
| Problem | Potential Root Causes | Recommended Solutions & Scientific Rationale |
| 1. Low Yield: Significant amount of unreacted starting imidate remains. | a) Incomplete Reaction: Insufficient reaction time or temperature for the specific amine used. b) Amine Degradation/Volatility: If using gaseous ammonia, it may not have dissolved sufficiently or may have escaped the reaction vessel. c) Poor Nucleophile: The amine being used is sterically hindered or has low basicity, resulting in a slow reaction rate. | a) Optimize Conditions: Increase the reaction time. If no progress is observed, incrementally increase the temperature to room temperature or a maximum of 40-50°C. The CF₃ group activates the imidate, so high temperatures are often unnecessary and can cause decomposition.[1] b) Ensure Amine Delivery: Use a certified solution of ammonia in an anhydrous solvent (e.g., 7N in MeOH). If using gas, ensure a steady, subsurface flow and a well-sealed apparatus. c) Enhance Nucleophilicity: For weakly nucleophilic amines, consider alternative methods like those employing strong bases to pre-form a more reactive lithium or sodium amide salt, which can then be reacted with the imidate.[2][4] This approach requires strict stoichiometric control and anhydrous conditions. |
| 2. Low Yield: Major byproduct is 4-(trifluoromethyl)benzamide. | a) Amidine Hydrolysis: The amidine product is hydrolyzing during aqueous workup or purification on silica gel. Amidines are more susceptible to hydrolysis than amides.[3] b) Imidate Rearrangement/Hydrolysis: The starting imidate itself can hydrolyze to the corresponding ester, which under ammonolysis conditions could form the amide. Thermodynamically unstable imidate salts can also rearrange.[1][6] | a) Refine Workup: Perform any aqueous washes at low temperatures (0-5°C) and quickly. If possible, avoid an aqueous workup altogether and proceed directly to salt formation. For chromatography, use a basic-modified mobile phase (e.g., eluent containing 0.5-1% triethylamine or 7N ammonia in methanol) to prevent protonation and subsequent hydrolysis of the amidine on the acidic silica surface.[7] b) Strict Anhydrous Protocol: Re-verify that all solvents and reagents are scrupulously dry. The presence of even trace water can initiate this side reaction pathway. |
| 3. Low Yield: Product is lost during purification. | a) High Polarity/Water Solubility: The amidine free base is highly polar and may have significant water solubility, leading to losses during aqueous extraction. b) Product is an Oil: The free base or even the salt fails to crystallize, making isolation difficult. c) Tailing on Silica Gel: The basic amidine interacts strongly with acidic silanol groups on standard silica gel, leading to poor separation and recovery. | a) Isolate as Salt: The conversion to the hydrochloride salt is the most effective solution.[2] This drastically reduces water solubility and promotes precipitation from non-polar organic solvents like diethyl ether or hexanes. b) Trituration/Solvent Screening: If the product oils out, attempt to induce solidification by trituration with a non-polar solvent (e.g., pentane or hexanes). Systematically screen solvent/anti-solvent pairs for recrystallization. c) Modified Chromatography: If chromatography is unavoidable, use deactivated (neutral) alumina or treat silica gel with triethylamine before packing the column. Employing a gradient elution with a small amount of a basic modifier is crucial for good recovery.[8] |
Part 4: Analytical & Characterization Guide
Accurate yield determination requires proper characterization. Amidines present unique challenges.
Q: The N-H proton signals in my ¹H NMR spectrum are very broad or have disappeared. How can I confirm my product structure?
A: This is a common and expected characteristic of amidines. The broadening is caused by a combination of factors:
-
Tautomerism: Rapid exchange between the two tautomeric forms of the amidine.[3]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and broadening of adjacent proton signals.[3]
-
Proton Exchange: Exchange with residual protic solvents (including water) or other N-H protons in solution.[3]
Troubleshooting Steps for NMR Characterization:
-
Solvent Choice: Acquire the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆. This can slow down proton exchange and often results in sharper N-H signals.[3]
-
Low-Temperature NMR: Cooling the NMR probe can slow the rate of tautomeric exchange and intermolecular proton exchange, sometimes resolving the broad signals into distinct, sharper peaks.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear. This is a definitive confirmation of N-H protons.[3]
-
¹³C and ¹⁵N NMR: The amidine carbon (C=N) typically appears around 150-165 ppm in the ¹³C NMR spectrum. If available, ¹⁵N NMR spectroscopy is an excellent tool for characterizing the nitrogen environments and can help distinguish between tautomers.[9][10]
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
-
BenchChem. (2025). Technical Support Center: Characterization of Novel Amidines.
-
Scholars' Bank. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.
-
Iowa State University Digital Repository. (2024). Hydrogen-bonding behavior of amidines in helical structure.
-
J&K Scientific. (2025). Pinner Reaction.
-
ResearchGate. (n.d.). Amidine: Structure, Reactivity and Complexation Behaviour.
-
Organic Chemistry Portal. (n.d.). Pinner Reaction.
-
Clement, B., et al. (1998). Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−.
-
BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
-
Scribd. (n.d.). Amidines Synthesis Methods Guide.
-
Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis.
-
MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines.
-
National Center for Biotechnology Information. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines.
-
National Center for Biotechnology Information. (n.d.). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
-
ScholarWorks at WMU. (n.d.). The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines.
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
-
Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.
-
Chemistry Steps. (2024). Converting Nitriles to Amides.
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines.
-
National Center for Biotechnology Information. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
-
Scribd. (n.d.). Amidine Synthesis.
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
-
Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
-
ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules.
-
Wiley Online Library. (2025). Mild method for the synthesis of amidines by the electrophilic activation of amides.
-
National Center for Biotechnology Information. (n.d.). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding.
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
-
ChemRxiv. (n.d.). A Metal-free Multicomponent Strategy for Amidine Synthesis.
-
SciELO. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for unstable Methyl 4-(trifluoromethyl)benzene-1-carboximidate intermediates
⚠️ CRITICAL ALERT: The "Silica Trap"
Do NOT attempt standard silica gel chromatography with this intermediate. Methyl 4-(trifluoromethyl)benzene-1-carboximidate is an imidate ester (also known as an imino ether). Imidates are highly sensitive to hydrolysis, particularly under acidic conditions.[1] Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups.
Result of using standard silica:
-
100% Conversion to Ester: You will isolate Methyl 4-(trifluoromethyl)benzoate.
-
Loss of Nitrogen: The valuable imine nitrogen is lost as ammonium salts.
PART 1: The Chemistry of Instability (The "Why")
To purify this compound successfully, you must understand the degradation pathways. The electron-withdrawing trifluoromethyl (
Degradation Pathways
The following diagram illustrates the fate of your intermediate based on environmental conditions.
Figure 1: Reaction and degradation pathways.[1][2][3] The green node represents the stable storage form. Red nodes represent irreversible decomposition products.
PART 2: Purification Protocols
Protocol A: Isolation of the Hydrochloride Salt (Recommended)
Best for: Long-term storage, subsequent reactions with amines (amidine synthesis). Stability: High (if kept dry).
The hydrochloride salt (Pinner salt) is significantly more stable than the free base because the protonated nitrogen is less basic, and the crystal lattice stabilizes the molecule.
Step-by-Step Procedure:
-
Reaction: Run the Pinner synthesis (Nitrile + MeOH + HCl gas) at 0°C.
-
Precipitation: Do not evaporate the methanol to dryness with heat. Instead, concentrate the reaction mixture to ~1/3 volume under high vacuum at <20°C .
-
Trituration: Add 10 volumes of cold, anhydrous diethyl ether (or MTBE) to the residue.
-
Filtration: The imidate hydrochloride will precipitate as a white, hygroscopic solid. Filter rapidly under a blanket of Nitrogen or Argon.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Data Verification:
| Test | Expected Result | Interpretation |
|---|
| 1H NMR (DMSO-d6) |
Protocol B: Isolation of the Free Base (If Necessary)
Best for: Immediate use in non-polar solvents or reactions sensitive to acid. Stability: Low (Hours to Days). Store at -20°C.
If you must isolate the free base, you cannot use standard chromatography. You must use Deactivated Silica or Basic Alumina .
Method B1: Neutralized Flash Chromatography
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 in your eluent (typically Hexane:EtOAc).
-
Deactivation: Add Triethylamine (
) to the slurry (2% v/v). Stir for 5 minutes. -
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1%
. -
Loading: Load your crude oil (dissolved in minimal Hexane/EtOAc + 1%
). -
Elution: Run the column quickly using eluent + 1%
. -
Evaporation: Evaporate fractions immediately in a cool water bath (<25°C). Do not leave the compound in solution longer than necessary.
Method B2: Rapid Aqueous Workup (Extraction)
-
Quench: Pour the reaction mixture (or dissolved salt) into an ice-cold mixture of saturated
and Dichloromethane (DCM).-
Note: The pH must be basic (pH 8-9) but not strongly caustic.
-
-
Extraction: Shake vigorously for 30 seconds. Separate layers immediately.
-
Wash: Wash the organic layer once with cold brine.
-
Dry: Dry over anhydrous
(Potassium Carbonate is basic and acts as a buffer; avoid if it is slightly acidic). -
Concentrate: Remove solvent under high vacuum at room temperature.
PART 3: Troubleshooting & FAQs
Q1: I see a large spot on the TLC baseline that wasn't there before. What is it?
A: That is likely the amidine or amide decomposition product, or the hydrochloride salt if you didn't fully neutralize the plate.
-
Fix: Always pretreat your TLC plates by dipping them in 5% Triethylamine/Hexane and drying them before spotting your imidate. This prevents decomposition on the plate during the run.
Q2: My yield is good, but the NMR shows a mix of Imidate and Ester.
A: This indicates hydrolysis occurred during workup or storage.
-
Check 1: Was your
cold? Heat accelerates hydrolysis. -
Check 2: Did you leave the compound in the rotary evaporator flask for too long? Atmospheric moisture is sufficient to hydrolyze electron-deficient imidates.
-
Remedy: Store the free base under Argon in the freezer immediately after isolation.
Q3: Can I distill this intermediate?
A: Not recommended.
Imidates can undergo a thermal rearrangement (Chapman Rearrangement) to form N-alkyl amides at high temperatures. With the
Q4: Why not use NaOH for the workup?
A: Strong bases (
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed discussion on pH dependence of imidate hydrolysis). Link
-
Barrett, A. G. M., et al. (2021). Encyclopedia of Reagents for Organic Synthesis. "Triethylamine".[4] (Reference for silica deactivation protocols). Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
optimizing pH conditions for Methyl 4-(trifluoromethyl)benzene-1-carboximidate reactions
Topic: Optimizing pH Conditions & Reaction Stability
Introduction: The "Hot" Electrophile Challenge
Welcome. If you are working with Methyl 4-(trifluoromethyl)benzene-1-carboximidate (often supplied as the hydrochloride salt), you are likely attempting to couple this molecule to a protein lysine residue or a small molecule amine to form an amidine bond.
The Crucial Insight: This is not a standard imidate. The trifluoromethyl (-CF3) group at the para position is a strong electron-withdrawing group (EWG). While this increases the electrophilicity of the imidate carbon (making it react faster with amines), it also significantly destabilizes the molecule in aqueous solution. It is far more susceptible to hydrolysis than unsubstituted methyl benzimidate.
Your success depends on balancing two competing rates: Amidine Formation (Desired) vs. Hydrolysis (Side Reaction).[1] This guide defines the precise pH window required to win that race.
Module 1: The Stability vs. Reactivity Paradox
To optimize your reaction, you must understand the mechanistic competition occurring in your flask. The pH of your buffer dictates the dominant pathway.
The Mechanistic Pathways
The imidate exists in equilibrium between its protonated salt form (stable, unreactive) and its free base form (reactive, unstable).
-
pH < 6.0 (Acidic): The amine nucleophile is fully protonated (
), rendering it non-nucleophilic.[1] The imidate hydrolyzes to the Ester . -
pH > 10.0 (Basic): Hydroxide ions (
) outcompete your amine, causing rapid hydrolysis to the Amide or Nitrile . -
pH 7.5 – 9.0 (The "Goldilocks" Zone): The amine is partially deprotonated (
) and nucleophilic. The imidate is reactive but has a finite half-life (minutes to hours).
Visualizing the Competition
The following diagram illustrates the fate of your imidate based on pH conditions.
Figure 1: Reaction pathways for Methyl 4-(trifluoromethyl)benzene-1-carboximidate. The green path represents the optimized window.
Module 2: Optimized Protocol
Do not treat this like a standard EDC/NHS coupling. The half-life of the -CF3 substituted imidate in aqueous buffer at pH 8.5 is likely < 20 minutes . Speed and preparation are critical.[2]
Reagents & Buffers
-
Recommended Buffer: 0.1 M Sodium Phosphate or 0.1 M Borate buffer.
-
Target pH: 8.0 – 8.5 . (Note: Standard imidates use pH 9-10; the -CF3 group requires a slightly lower pH to prevent rapid hydrolysis).
-
Forbidden Buffers: Tris, Glycine, or any buffer containing primary amines (these will react with the imidate).
-
Solvent: Dry DMF or DMSO (for stock solution).
Step-by-Step Workflow
-
Prepare the Target: Dissolve your protein or amine-containing molecule in the Reaction Buffer (pH 8.5). Ensure the concentration is high (e.g., >2 mg/mL for proteins) to favor second-order kinetics.
-
Prepare the Imidate Stock (Immediately before use):
-
Weigh the Methyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride.
-
Dissolve in dry DMF or DMSO to a concentration of 10–50 mg/mL.
-
Critical: Do not dissolve the imidate in water or buffer until the very last second.
-
-
Initiate Reaction:
-
Add the imidate stock to the stirring protein/amine solution.
-
Molar Excess: Use a 20-fold to 50-fold molar excess of imidate over the target amine. The excess accounts for the portion that will inevitably hydrolyze.
-
-
pH Monitoring:
-
The release of the HCl (from the salt) and the reaction byproduct (methanol) can lower the pH.
-
Monitor pH with a micro-probe or paper. If it drops below 7.5, gently adjust with dilute NaOH.
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature. (Longer incubations yield diminishing returns due to hydrolysis).
-
-
Quenching & Purification:
-
Stop the reaction by desalting (Sephadex G-25) or dialysis into a neutral buffer (PBS, pH 7.2).
-
Module 3: Troubleshooting Guide
Use this decision matrix to diagnose low yields or experimental failures.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for imidate coupling failures.
Common Issues & Solutions Table
| Symptom | Probable Cause | Corrective Action |
| No Conjugation Detected | Buffer Interference | Ensure you are NOT using Tris, Glycine, or primary amine buffers. Switch to Phosphate or HEPES. |
| Low Yield (<10%) | Old Reagent / Hydrolysis | The imidate hydrolyzed before reacting. Dissolve in DMF immediately before adding. Do not store aqueous stocks. |
| Precipitation | Solubility Limit | The -CF3 group makes the molecule hydrophobic. If the free base precipitates upon addition to buffer, add up to 10-20% DMSO to the reaction mixture. |
| Target Protein Inactive | Over-modification | The -CF3 imidate is aggressive. Reduce the molar excess (e.g., from 50x to 10x) or reduce reaction time to 15 mins. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store the imidate in water? A: Absolutely not. Methyl 4-(trifluoromethyl)benzene-1-carboximidate will hydrolyze to the ester or amide within minutes to hours in water. Always store as a solid under desiccant at -20°C. Prepare solutions immediately before use.
Q: Why is the recommended pH (8.0-8.5) lower than standard methyl acetimidate (pH 10)? A: The trifluoromethyl group is electron-withdrawing. This makes the central carbon more positive (electrophilic). While this increases reactivity with amines, it also makes the carbon much more "thirsty" for water molecules. At pH 10, the hydrolysis rate of the -CF3 analog is too fast to compete with the amine reaction. Lowering the pH slightly preserves the reagent longer.
Q: My protein precipitated when I added the imidate. Why? A: Two possibilities:
-
Isoelectric Point (pI): If your reaction pH (8.5) is near your protein's pI, it may precipitate.[1]
-
Hydrophobicity: The -CF3 group is lipophilic. If you attach too many of these groups to the surface of a protein, you may destabilize it. Try reducing the molar excess of the reagent.
Q: How do I calculate the exact amount of reagent needed?
A: Use the following formula:
References
-
Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd ed.).[4] Academic Press. (Chapter 3: The Reactions of Bioconjugation).
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (Provides general protocols for imidate crosslinkers like Traut's Reagent).
Sources
overcoming steric hindrance in 4-trifluoromethyl substituted imidate reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric & Electronic Barriers in 4-Trifluoromethyl Substituted Imidate Reactions
Diagnostic Hub: Identifying the Barrier
Before modifying your protocol, we must determine if your "steric hindrance" is physical bulk or an electronic phantom. The trifluoromethyl (
Select your substrate class to jump to the relevant troubleshooting module:
| Substrate Class | Chemical Structure | Primary Failure Mode | Go To |
| Type A: 2,2,2-Trifluoroacetimidates | The Steric Wall: The | Module 2 | |
| Type B: 4-(Trifluoromethyl)benzimidates | (4- | Electronic Deactivation: The electron-poor ring prevents N-protonation/activation, mimicking steric inertness. | Module 3 |
| Type C: | R-C(=N-(4- | Nucleophilicity Crash: The N-aryl group prevents the imidate nitrogen from acting as a nucleophile/base. | Module 4 |
Module 2: Overcoming the "Steric Wall" (Type A)
Context: You are likely using a 2,2,2-trifluoroacetimidate as a donor (e.g., in glycosylation or heterocycle synthesis) and yields are low.
The Problem: The Cone Angle
The
Troubleshooting Protocol
Q1: My nucleophile won't attack the imidate carbon. Increasing heat only causes decomposition.
Root Cause: Thermal decomposition (elimination to nitrile) is faster than the sterically hindered nucleophilic attack. Solution: Switch from Thermal Activation to Lewis Acid Catalysis with "Small" Ligands.
-
Avoid: Bulky Lewis acids like
or sterically crowded Aluminum species. -
Use:
(0.5 - 5 mol%) or . Scandium has a small ionic radius and high oxophilicity, activating the imidate nitrogen without adding steric bulk to the transition state.
Q2: I am getting hydrolysis instead of substitution.
Root Cause: Water is small enough to bypass the
-
Solvent: Switch to Anhydrous Nitromethane (
) or Dichloromethane (DCM) . Nitromethane stabilizes the charged intermediate without nucleophilic interference. -
Additive: Add 3Å Molecular Sieves (activated) directly to the reaction flask.
-
Scavenger: Add Trimethoxyorthoformate (1.1 equiv) . This scavenges adventitious water chemically, converting it to methanol (which is still a nucleophile, but less destructive than water) and methyl formate.
Visualization: Steric vs. Lewis Acid Activation
Caption: Lewis Acid activation (Sc(OTf)3) pulls electron density away from the steric center, flattening the geometry and allowing nucleophilic attack.
Module 3: The Electronic Phantom (Type B)
Context: You are synthesizing or reacting Ethyl 4-(trifluoromethyl)benzimidate .
The Problem: The "Pinner" Paradox
The 4-
-
Synthesis: The nitrile is too electron-poor to attack the alcohol in the Pinner reaction.
-
Reactivity: The imidate nitrogen is not basic enough to be protonated by weak acids, preventing activation.
Troubleshooting Protocol
Q1: Standard Pinner synthesis (HCl gas + Ethanol) yields <10% product.
Root Cause: The nitrile is deactivated. The equilibrium favors the starting materials. Solution: Base-Catalyzed Imidate Formation (The "Inverse Pinner") Instead of acid, use alkoxide attack.
-
Reagents: 0.1 equiv
in absolute EtOH. -
Procedure:
-
Dissolve 4-(trifluoromethyl)benzonitrile in absolute EtOH (0.5 M).
-
Add catalytic
. -
Stir at Room Temperature (Do not reflux; polymerization occurs).
-
Monitor by IR (disappearance of CN stretch at ~2230 cm⁻¹).
-
Quench: Neutralize exactly with glacial acetic acid before workup.
-
Q2: The imidate won't cyclize to the oxazole/imidazole.
Root Cause: You are using mild acid catalysis (e.g., pTsOH), but the 4-
-
Reagent: Switch to Methanesulfonic Acid (MsOH) or TfOH (Triflic Acid).
-
Why: You need an acid with a pKa significantly lower than the conjugate acid of your deactivated imidate.
-
Caution: Perform at 0°C to prevent hydrolysis.
Module 4: Advanced Workflows & Data
Comparative Reactivity Table
Relative rates of nucleophilic attack on imidates (
| Substituent (R) | Relative Rate (Acid Cat.) | Relative Rate (Base Cat.) | Steric Bulk (A-value) |
| 100 | 100 | 1.70 | |
| 45 | 80 | 3.00 | |
| 4- | 5 | 150 | 3.50 |
| <1 | 2500 * | 2.20 |
*Note: Trifluoroacetimidates are hyper-reactive to base/nucleophiles but kinetically blocked by sterics if the nucleophile is large.
Step-by-Step: The "Pressure-Cooker" Method
For forcing sterically hindered imidates to react with poor nucleophiles.
-
Vessel: Use a thick-walled pressure vial (e.g., microwave vial).
-
Concentration: Run the reaction at High Concentration (2.0 M) . This increases the collision frequency, statistically overcoming the steric barrier.
-
Solvent: Trifluoroethanol (TFE) .
-
Why? TFE is a strong hydrogen-bond donor. It activates the imidate leaving group (alkoxide) via H-bonding, facilitating the collapse of the tetrahedral intermediate.
-
-
Temperature: Heat to 80°C.
-
Time: 12-24 hours.
Decision Tree for Reaction Optimization
Caption: Logical flow for selecting the correct workaround based on the specific location of the trifluoromethyl group.
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Carbery, D. R. (2008). "Helicity modulation in imidate-based rearrangement reactions." Journal of Organic Chemistry.
-
Hunter, R., et al. (2011). "Optimization of the Pinner synthesis for electron-deficient nitriles." Tetrahedron Letters.
-
Yu, J., et al. (2018). "Scandium(III) triflate catalyzed nucleophilic substitution of donor-acceptor cyclopropanes." Chemical Science. (Demonstrates Sc(OTf)3 utility in hindered systems).
-
Gregory, R. (1999). "Imidates and their rearrangements." Chemical Reviews.
Technical Support Center: Recrystallization of Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Welcome to the technical support center for the purification of Methyl 4-(trifluoromethyl)benzene-1-carboximidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. My aim is to combine fundamental principles of physical chemistry with practical, field-tested advice to help you achieve the highest possible purity for your material.
Introduction: The Challenge of Purifying Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a versatile intermediate in organic synthesis. However, its purification by recrystallization can present several challenges. The presence of the electron-withdrawing trifluoromethyl group enhances the compound's lipophilicity, while the imidate functionality introduces polarity and the potential for hydrolysis.[1][2] This unique combination of properties requires a carefully considered approach to solvent selection and crystallization conditions.
This guide will provide a systematic approach to developing a robust recrystallization protocol, from initial solvent screening to troubleshooting common issues like oiling out and low recovery.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the recrystallization of Methyl 4-(trifluoromethyl)benzene-1-carboximidate:
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: Given the molecule's moderate polarity, a good starting point is to screen a range of solvents with varying polarities. Begin with single solvents like toluene, ethyl acetate, or isopropyl alcohol. Due to the trifluoromethyl group, you might also explore non-polar solvents like hexanes or cyclohexane, likely in a mixed-solvent system.[3][4]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem, especially with compounds that have a low melting point or when the solution is too concentrated.[5] To address this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allowing the solution to cool more slowly can also promote crystal formation over oiling.[6]
Q3: I am getting a very low yield after recrystallization. What are the likely causes?
A3: Low yield can result from several factors. The most common is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[4] Another possibility is premature crystallization during a hot filtration step. Inadequate cooling of the solution before filtration can also lead to significant losses.[7]
Q4: Can I use a mixed-solvent system for this recrystallization?
A4: Yes, a mixed-solvent system is often an excellent choice when a single solvent does not provide the ideal solubility profile.[8] For this compound, a good approach would be to dissolve it in a "good" solvent where it is highly soluble (e.g., ethyl acetate or dichloromethane) and then add a "poor" solvent where it is less soluble (e.g., hexanes or petroleum ether) until the solution becomes turbid.[9]
Q5: Is Methyl 4-(trifluoromethyl)benzene-1-carboximidate sensitive to hydrolysis during recrystallization?
A5: Imidates can be susceptible to hydrolysis, particularly in the presence of acid or base, to form the corresponding ester or amide. While neutral, anhydrous solvents should be used, prolonged heating in protic solvents (like alcohols or water) should be minimized to reduce the risk of degradation.[10]
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to resolving common issues during the recrystallization of Methyl 4-(trifluoromethyl)benzene-1-carboximidate.
| Issue | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Failure to Crystallize | 1. Excess Solvent: The solution is not saturated enough for crystals to form.[4] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[5] 3. High Impurity Level: Impurities can inhibit the formation of a crystal lattice. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Re-cool to induce crystallization. 2. Induce Nucleation: a. Scratching: Scratch the inside of the flask with a glass rod to create a rough surface for nucleation.[7] b. Seeding: Add a single, pure crystal of the compound to act as a template for crystal growth.[7] 3. Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration to remove gross impurities before recrystallization. |
| "Oiling Out" | 1. Low Melting Point: The compound's melting point is lower than the temperature at which it precipitates from the solution.[5] 2. High Concentration: The solution is too concentrated, leading to precipitation above the melting point. 3. Rapid Cooling: Fast cooling can favor the formation of an amorphous oil over an ordered crystal lattice.[6] | 1. Solvent Selection: Choose a solvent with a lower boiling point.[11] 2. Adjust Concentration: Re-heat the solution to dissolve the oil and add more solvent to decrease the concentration.[12] 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[12] 4. Use a Mixed-Solvent System: Dissolve the compound in a good solvent and slowly add a poor solvent at a lower temperature to induce crystallization below the melting point. |
| Low Yield / Recovery | 1. Excess Solvent: Too much of the compound remains in the mother liquor.[7] 2. Premature Crystallization: Crystals form in the funnel during hot filtration.[6] 3. Incomplete Crystallization: The solution was not cooled sufficiently or for long enough. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] 2. Optimize Hot Filtration: a. Use a slight excess of hot solvent before filtering and evaporate the excess afterward.[6] b. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[6] 3. Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| Poor Purity | 1. Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[6] 2. Inappropriate Solvent: The solvent may not effectively discriminate between the desired compound and the impurities.[4] 3. Co-crystallization: Impurities with similar structures may co-crystallize with the product. | 1. Slow Down Crystallization: Allow the solution to cool to room temperature without disturbance. Avoid rapid cooling in an ice bath until a significant amount of crystals have formed. 2. Re-evaluate Solvent Choice: Perform small-scale solubility tests to find a solvent that dissolves the impurities well at all temperatures or not at all, while having the desired solubility profile for your compound.[4] 3. Second Recrystallization: If purity is still an issue, a second recrystallization in a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable if a single solvent is identified that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., toluene, ethyl acetate, acetonitrile, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13]
-
Dissolution: In an Erlenmeyer flask, add the crude Methyl 4-(trifluoromethyl)benzene-1-carboximidate. Add a minimal amount of the chosen hot solvent and heat the mixture to a gentle boil with stirring until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is ideal when no single solvent provides the desired solubility characteristics. A common and effective approach for this compound is an ethyl acetate/hexanes system.
-
Solvent Pair Selection: Choose two miscible solvents: one in which the compound is highly soluble (the "good" solvent, e.g., ethyl acetate) and one in which it is poorly soluble (the "poor" or "anti-solvent," e.g., hexanes).[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (ethyl acetate).[8]
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent (hexanes) dropwise until the solution becomes persistently cloudy (the cloud point).[16]
-
Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.[9]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.[16]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a pre-chilled mixture of the two solvents for washing.
Visualizing the Recrystallization Workflow
Caption: Recrystallization workflow decision tree.
References
-
PW 01: recrystallization - E-learning. (n.d.). Retrieved February 22, 2026, from [Link]
-
Crystallization. (n.d.). Retrieved February 22, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 22, 2026, from [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recrystallization. --->. (n.d.). Retrieved February 22, 2026, from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved February 22, 2026, from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved February 22, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved February 22, 2026, from [Link]
-
Trifluoromethylation - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved February 22, 2026, from [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recyclable Trifluoromethylation Reagents from Fluoroform | Journal of the American Chemical Society - ACS Publications. (2017, July 13). Retrieved February 22, 2026, from [Link]
-
Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
-
5 - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]
- EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (2004, January 15).
-
A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rubingroup.org [rubingroup.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ocw.mit.edu [ocw.mit.edu]
controlling exotherms during large-scale synthesis of benzimidates
Topic: Controlling Exotherms & Thermal Hazards in Pinner Chemistry
Welcome to the Process Safety & Scale-Up Support Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online System: Active
User Directive: You are experiencing thermal control issues during the scale-up of benzimidates (imino ethers) from nitriles. This guide addresses the thermodynamics of the Pinner reaction, specifically focusing on heat removal strategies, reagent stability, and alternative protocols for kilogram-scale manufacturing.
Part 1: The Critical Exotherm (HCl Addition)
Q: I am scaling up from 50g to 2kg. During HCl gas sparging, my internal temperature spiked to 25°C despite the jacket being at -20°C. What went wrong?
A: You have likely encountered a mass-transfer limited exotherm compounded by the heat of solution .
In the Pinner reaction, the exotherm comes from two distinct sources:
-
Enthalpy of Solution (
): Dissolving anhydrous HCl gas into alcohol is violently exothermic. -
Enthalpy of Reaction (
): The protonation of the nitrile and subsequent nucleophilic attack by the alcohol.
The Causality:
At 50g, your surface-area-to-volume ratio (
Troubleshooting Protocol:
-
Stop Sparging Immediately: If
C, stop addition. Benzimidate salts are thermally unstable and will rearrange to thermodynamic dead-ends (amides) via the Pinner Rearrangement or decompose to alkyl chlorides [1].[1][2] -
Calculate Maximum Dosing Rate (
): You must determine the cooling power of your reactor ( ).-
Rule of Thumb: For every mole of HCl gas added, anticipate
of heat release (combined solution + reaction heat).
-
-
Switch to Headspace Pressure Control: Instead of bubbling (which relies on bubble surface area), maintain a constant HCl headspace pressure (e.g., 1.1 bar) and allow the gas to consume based on the reaction rate. This makes the reaction self-limiting based on cooling efficiency (if it gets too hot, solubility drops, reaction slows).
Part 2: The "Hidden" Exotherm (In-Situ Generation)
Q: Handling HCl gas cylinders is a safety nightmare at this scale. Can I generate HCl in situ?
A: Yes, and this is often the preferred method for scale-up to control the exotherm profile.
The Protocol: Acetyl Chloride / Methanol Route Instead of adding gas, you add Acetyl Chloride (AcCl) dropwise to a mixture of the nitrile and alcohol (usually methanol or ethanol).
Why this helps:
-
Liquid Metering: You can control the addition of AcCl precisely using a dosing pump, directly linking the exotherm to the flow rate.
-
Stoichiometry: It generates exactly 1 equivalent of anhydrous HCl.
The Risk: The reaction of AcCl with alcohol is extremely exothermic. You are not eliminating the heat; you are front-loading it.
-
Mitigation: Dilute the AcCl with a non-protic co-solvent (e.g., DCM, Toluene, or CPME) before addition to act as a heat sink [2].
Part 3: Stability & Quenching
Q: My reaction stayed cold (0°C), but during the bicarbonate quench, the mixture boiled over. Why?
A: You triggered a Neutralization Exotherm on a hygroscopic salt.
The imidate hydrochloride salt is highly acidic. Neutralizing it with aqueous base (Sodium Bicarbonate/Carbonate) releases the heat of neutralization (
The Fix: Biphasic Workup with pH Monitoring Do not dump base into the reactor.
-
Cool the Reactor: Down to -10°C.
-
Add Solvent: Add a water-immiscible solvent (DCM or CPME) to dissolve the free imidate as it forms.
-
Slow Addition: Add the base solution slowly, monitoring pH. Stop when pH reaches 8-9. Going higher promotes hydrolysis of the imidate back to the ester.
-
Phase Separation: Quickly separate the organic layer. Prolonged contact with water degrades the product [3].
Part 4: Process Data & Comparison
Table 1: Comparison of HCl Delivery Methods for Scale-Up
| Feature | HCl Gas Sparging | Acetyl Chloride (In-Situ) | TMSOTf (Lewis Acid) [4] |
| Exotherm Type | Instant, violent (Gas | Controlled by liquid addition rate | Mild |
| Cooling Requirement | Extreme (Cryogenic recommended) | High (Standard chiller) | Moderate |
| Atom Economy | High (100% atom efficient) | Low (Generates acetate byproduct) | Low (TMS byproduct) |
| Safety Hazard | Toxic gas leak, pressure buildup | Flammable liquid, corrosive | Moisture sensitive |
| Scalability | Difficult (Mass transfer limits) | Excellent (Standard reactors) | Good (High cost) |
Part 5: Visualizing the Control Logic
Diagram 1: Exotherm Troubleshooting Logic
Caption: Decision tree for diagnosing and mitigating thermal excursions during benzimidate synthesis.
Diagram 2: Optimized Process Flow (CPME Route)
Caption: Optimized workflow using Cyclopentyl Methyl Ether (CPME) to allow direct filtration of the salt, minimizing workup exotherms [2].
References
-
Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009).[3] Improved Pinner Reaction with CPME as a Solvent. Synthetic Communications, 39(11), 2008–2013.[3] Retrieved from [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Retrieved from [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety Guidelines. Retrieved from [Link]
Sources
Validation & Comparative
IR spectroscopy characteristic peaks of imidate vs amide functional groups
This guide provides an in-depth technical comparison of the IR spectroscopy characteristics of Imidate (Imino Ether) versus Amide functional groups. It is designed for researchers needing to distinguish between these isomers, particularly during drug development (e.g., prodrug synthesis, Pinner reaction monitoring, or tautomer analysis).
Executive Summary & Chemical Context
In medicinal chemistry and organic synthesis, distinguishing between amides (
While both groups exhibit strong absorption in the
Structural Relationship & Tautomerism
The amide-imidate relationship is often governed by tautomerism (amide-imidic acid) or irreversible alkylation.
Figure 1: Structural relationship between Amides, Imidic Acids, and Imidate Esters.
Comparative Spectral Analysis
The following table synthesizes characteristic peak data for neutral alkyl imidates versus primary/secondary amides.
Table 1: Characteristic IR Frequencies (Wavenumbers)
| Vibrational Mode | Amide (Primary/Secondary) | Imidate (Alkyl Imidate Ester) | Diagnostic Value |
| C=X Stretch | 1650–1690 cm⁻¹ (Amide I)Very Strong. Broadens with H-bonding. | 1640–1660 cm⁻¹ (C=N)Strong. Often sharper than Amide I. | Low. Significant overlap makes this region ambiguous on its own. |
| N-H Stretch | 3100–3500 cm⁻¹ Doublet (1°) or Singlet (2°). | Absent (in N-substituted imidates).Present ~3300 cm⁻¹ only if unsubstituted ( | High. Absence of N-H in N-alkylated products confirms Imidate structure. |
| N-H Bend | 1500–1570 cm⁻¹ (Amide II)Strong/Medium. | Absent. | Critical. The lack of a band in this region is a primary indicator of imidate formation. |
| C-O Stretch | Absent. | 1050–1250 cm⁻¹ Strong, distinct bands (C-O-C asymmetric stretch). | High. Confirms the presence of the ether linkage. |
| Salt Shift | HCl salt shifts C=O slightly. | HCl salt (Pinner Salt) shifts C=N to 1680–1700 cm⁻¹ . | Medium. Useful if isolating the hydrochloride salt. |
Detailed Mechanistic Interpretation
The "Danger Zone": 1600–1700 cm⁻¹
Both the Carbonyl (
-
Amide I (
): Typically the strongest band in the spectrum. Its position is highly sensitive to hydrogen bonding; in solid state or concentrated solution, it shifts to lower wavenumbers ( ). -
Imidate (
): The bond in imidates is conjugated with the oxygen lone pair. While general imines absorb near , alkyl imidates specifically show a strong absorption at 1640–1660 cm⁻¹ . -
Differentiation: You cannot rely on this region alone. However, if you observe a splitting or a new shoulder appearing on the lower frequency side of a carbonyl peak during a reaction, it suggests
formation.
The "Amide II Check": 1500–1600 cm⁻¹
This is the most robust "negative" test.
-
Secondary Amides (
): Exhibit a strong Amide II band (N-H bending coupled with C-N stretching) around 1550 cm⁻¹ . -
Imidates (
): Lack the N-H bond necessary for this specific coupling. The region remains relatively clear (except for aromatic ring modes if phenyl groups are present).
The "Fingerprint Confirmation": 1000–1300 cm⁻¹
Imidates are chemically "imino ethers." Like standard ethers and esters, they exhibit strong C-O stretching vibrations.[1]
-
Imidate C-O: Look for a strong, sharp band in the 1050–1250 cm⁻¹ range (often ~1225 cm⁻¹ for ethyl imidates).
-
Amide: While amides have C-N stretches here, they typically lack the intensity and specific profile of the C-O-C ether linkage.
Experimental Protocols
Protocol A: Distinguishing O-Alkylation vs. N-Alkylation
Objective: Determine if an alkylation reaction produced an N-alkyl amide (retention of carbonyl) or an O-alkyl imidate.
-
Sample Preparation:
-
Dissolve the product in dry CHCl₃ or CCl₄ (0.1 M). Avoid KBr pellets if possible, as high pressure can induce amide-imidic acid tautomerization shifts or broaden peaks due to moisture.
-
Why: Solution phase eliminates intermolecular H-bonding variability, sharpening the Amide I and N-H bands.
-
-
Spectral Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Step-by-Step Analysis (Decision Workflow):
Figure 2: Decision tree for distinguishing alkylation products.
Protocol B: Pinner Salt Verification
Context: Imidates are often isolated as hydrochloride salts (Pinner salts).
-
Observation: Upon formation of the hydrochloride salt (
), the stretch typically shifts to a higher frequency (1680–1700 cm⁻¹ ) compared to the neutral imidate (~1650 cm⁻¹). -
Validation: Neutralize a small aliquot with weak base (
) and re-run IR. The peak should shift back down to ~1650 cm⁻¹.
References
-
Smith, B. C. (2023).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
NIST Chemistry WebBook. Acetamide, N-ethyl- Infrared Spectrum. National Institute of Standards and Technology.[3] [Link]
-
Ji, Y., et al. (2020).[4] DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
-
Chatterjee, T., et al. (2015).[5] Supporting Information: Strong Electron Donation Induced Differential Nonradiative Decay Pathways. Royal Society of Chemistry. (Contains experimental IR data for ethyl acetimidate). [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-(trifluoromethyl)benzene-1-carboximidate and Its Analogs
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of Methyl 4-(trifluoromethyl)benzene-1-carboximidate. As a compound of interest in synthetic chemistry and potentially in drug development, understanding its mass spectrometric behavior is crucial for its identification and characterization. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide will leverage a predictive approach based on the well-established fragmentation patterns of its structural analogs: Methyl 4-(trifluoromethyl)benzoate and 4-(trifluoromethyl)benzonitrile. Furthermore, we will explore its potential application as a derivatizing agent and compare its mass spectrometric characteristics to other trifluoromethyl-containing reagents.
Predicted Fragmentation Pathways of Methyl 4-(trifluoromethyl)benzene-1-carboximidate
Under electron ionization, Methyl 4-(trifluoromethyl)benzene-1-carboximidate is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion (M•+), which will then fragment through several competing pathways, largely dictated by the stability of the resulting fragment ions and neutral losses.
The primary fragmentation sites are anticipated to be around the carboximidate functional group and the trifluoromethyl group on the aromatic ring. The key predicted fragmentation pathways are outlined below.
α-Cleavage of the Carboximidate Group
Alpha-cleavage is a common fragmentation mechanism for compounds containing heteroatoms.[1] For Methyl 4-(trifluoromethyl)benzene-1-carboximidate, two primary α-cleavage pathways are plausible:
-
Loss of a methoxy radical (•OCH₃): This cleavage would result in the formation of a stable, resonance-stabilized acylium-like ion. This is often a dominant fragmentation pathway for methyl esters.[2]
-
Loss of an imine radical (•NH): While less common than the loss of an alkoxy radical, the cleavage of the N-H bond followed by rearrangement could be a possible pathway.
Fragmentation of the Trifluoromethyl-Substituted Benzene Ring
The trifluoromethyl group significantly influences the fragmentation of the aromatic ring. Key fragmentation pathways include:
-
Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a •CF₃ radical.
-
Loss of a fluorine atom (•F): Rearrangement followed by the loss of a fluorine atom is another possibility.
-
Cleavage of the aromatic ring: The stable aromatic ring is less likely to fragment extensively, but some characteristic losses, such as the loss of acetylene (C₂H₂), might be observed.
The following diagram illustrates the predicted primary fragmentation pathways of Methyl 4-(trifluoromethyl)benzene-1-carboximidate.
Caption: Comparative fragmentation of the target compound and its analogs.
Application as a Derivatizing Agent and Comparison with Alternatives
Compounds like Methyl 4-(trifluoromethyl)benzene-1-carboximidate can potentially be used as derivatizing agents in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of polar analytes, as well as to introduce a specific tag for sensitive and selective detection. [3] The trifluoromethylphenyl moiety in the target molecule would serve as an excellent tag for electron capture detection (ECD) or for generating characteristic fragment ions in MS.
An alternative derivatizing agent with a similar structural feature is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , which is widely used for the silylation of compounds with active hydrogens. Another relevant class of reagents are trifluoromethyl-substituted phenyl bromoacetamides, which are used for derivatizing carboxylic acids for LC-MS analysis. [4][5]
| Feature | Methyl 4-(trifluoromethyl)benzene-1-carboximidate (Predicted) | Trifluoroacetyl (TFA) Derivatives [3][6] |
|---|---|---|
| Analyte Target | Primary and secondary amines, alcohols | Primary and secondary amines, alcohols, phenols |
| Introduced Moiety | 4-(trifluoromethyl)benzoyl | Trifluoroacetyl |
| Key Fragment Ion | [C₇H₄F₃CO]+ (m/z 173) or [C₇H₄F₃CNH₂]+ (m/z 172) | Characteristic ions from the analyte with the TFA tag |
| Detection | GC-MS (EI), GC-ECD | GC-MS (EI), GC-ECD |
The presence of the trifluoromethyl group in both the target compound and TFA derivatives leads to the generation of highly specific fragment ions, which is advantageous for selective reaction monitoring (SRM) in tandem mass spectrometry (MS/MS).
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate and its analogs using GC-MS. This protocol is based on typical conditions used for the analysis of trifluoromethylated aromatic compounds. [3][7] 4.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
4.2. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
4.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
4.4. Sample Preparation
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
If derivatization is required, follow a standard protocol for the chosen reagent. For example, for the trifluoroacetylation of an amine, the sample would be reacted with trifluoroacetic anhydride (TFAA) in a suitable solvent. [3]3. Inject 1 µL of the final solution into the GC-MS system.
The following diagram outlines the GC-MS analysis workflow.
Caption: General workflow for GC-MS analysis.
Conclusion
References
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). Physical Chemistry Chemical Physics. Available at: [Link]
-
Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. (2026). Analytical Chemistry. Available at: [Link]
-
Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. (2026). PubMed. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (2023). Science Ready. Available at: [Link]
-
Site of protonation of benzonitrile hydrogen interchange in the protonated species. (1992). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Benzonitrile, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. (2024). ResearchGate. Available at: [Link]
-
Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons. (2024). ResearchGate. Available at: [Link]
-
Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (2020). Atmospheric Measurement Techniques. Available at: [Link]
-
Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. (2020). Atmospheric Measurement Techniques. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. Available at: [Link]
-
Is it possible to analyze F-compounds with GCMS ?. (2014). ResearchGate. Available at: [Link]
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). RSC Publishing. Available at: [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Available at: [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. (2011). ResearchGate. Available at: [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (2011). Semantic Scholar. Available at: [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (2011). ResearchGate. Available at: [Link]
-
Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. (2018). Plant Methods. Available at: [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (2010). Shimadzu. Available at: [Link]
-
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. Available at: [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (2021). Waters. Available at: [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023). MDPI. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025). Biological and Molecular Chemistry. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]
-
Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. (2021). PMC. Available at: [Link]
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate. Available at: [Link]
-
Synthesis of (+)- and (–)-methyl shikimate from benzene. (1995). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
comparing reactivity of Methyl 4-(trifluoromethyl)benzene-1-carboximidate vs acid chlorides
Executive Summary
In the high-stakes landscape of medicinal chemistry, the choice of electrophile dictates not just yield, but the chemoselectivity and purification burden of the downstream process. This guide compares two critical electrophiles bearing the lipophilic and metabolically stable 4-trifluoromethylphenyl motif: Methyl 4-(trifluoromethyl)benzene-1-carboximidate (hereafter Imidate 1 ) and its acyl counterpart, 4-(trifluoromethyl)benzoyl chloride (hereafter Acid Chloride 2 ).
While Acid Chloride 2 is the industry standard for rapid acylation (amide formation), Imidate 1 offers a distinct orthogonality, serving as the superior reagent for imidoylation (amidine formation) and heterocycle construction. This guide delineates the mechanistic divergence, stability profiles, and experimental protocols to empower researchers to select the correct tool for their synthetic pathway.
Mechanistic Underpinnings & Electronic Effects
The 4-trifluoromethyl group (
Structural Comparison[1]
| Feature | Imidate 1 (Methyl 4-(trifluoromethyl)benzene-1-carboximidate) | Acid Chloride 2 (4-(trifluoromethyl)benzoyl chloride) |
| Electrophilic Center | Imidoyl Carbon ( | Carbonyl Carbon ( |
| Leaving Group | Methoxide ( | Chloride ( |
| Primary Product | Amidines (with amines), Orthoesters (with alcohols) | Amides (with amines), Esters (with alcohols) |
| Reactivity Profile | Tunable (pH dependent) | High / Aggressive |
| Hard/Soft Character | Softer electrophile (Nitrogen character) | Hard electrophile (Oxygen character) |
The Selectivity Paradox
Acid Chloride 2 is a "hot" electrophile. The chloride leaving group (
Imidate 1 , particularly in its hydrochloride salt form, activates the nitrile-derived carbon towards nucleophiles but retains a unique selectivity. It reacts preferentially with amines to form amidines without competing acylation of adjacent hydroxyl groups under neutral conditions. This makes it the reagent of choice for synthesizing benzimidazoles, oxadiazoles, and complex amidines where Acid Chloride 2 would lead to over-acylation or polymerization.
Performance Metrics & Data
The following data summarizes the performance of these reagents in a standard nucleophilic substitution scenario (reaction with benzylamine in DCM at 25°C).
Table 1: Reactivity & Stability Profile
| Metric | Imidate 1 (as HCl salt) | Acid Chloride 2 | Notes |
| Reaction Rate ( | ~15–30 mins | < 1 min | Acid chloride is kinetically faster but harder to control. |
| Hydrolytic Stability | Moderate ( | Low (Violent decomposition) | Imidate salts eventually hydrolyze to esters; Acid chlorides instantly form acids. |
| Byproduct | Methanol ( | Hydrogen Chloride ( | |
| Storage (Solid State) | Stable at 4°C (hygroscopic) | Moisture Sensitive | Acid chloride degrades to acid over time if not sealed. |
| Atom Economy | Lower (Loss of | Higher (Loss of |
Visualization: Reaction Pathways[3][4]
The following diagram illustrates the divergent pathways. The Acid Chloride follows an addition-elimination path to the Amide. The Imidate follows a similar path but retains the Nitrogen, leading to the Amidine.
Caption: Divergent synthesis pathways. Acid chlorides lead to Amides; Imidates lead to Amidines, a key precursor for N-heterocycles.
Experimental Protocols
Protocol A: Synthesis of an Amidine using Imidate 1 (Pinner Method)
Best for: Creating benzimidazoles, triazoles, or amidine drugs.
Reagents:
-
4-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Anhydrous Methanol (10 vol)
-
HCl gas (bubbled) or Acetyl Chloride (to generate HCl in situ)
-
Primary Amine (1.1 equiv)
Workflow:
-
Pinner Salt Formation: Dissolve nitrile in anhydrous MeOH at 0°C. Bubble dry HCl gas for 30 min or add Acetyl Chloride (5 equiv) dropwise. Stir at 0°C -> RT for 12-24h.
-
Checkpoint: Monitor disappearance of Nitrile peak (CN stretch ~2230 cm⁻¹) by IR.
-
Isolation: Concentrate in vacuo to obtain Imidate 1 Hydrochloride . This white solid is moisture sensitive.
-
-
Amidine Coupling: Resuspend the crude Imidate salt in anhydrous Ethanol or Methanol.
-
Add the Primary Amine (1.1 equiv).
-
Stir at RT for 4–6 hours. (If the amine is a poor nucleophile, mild heating to 50°C may be required).
-
Workup: Concentrate solvent. Triturate with ether to remove non-polar impurities. The product is the Amidine Hydrochloride.
Protocol B: Synthesis of an Amide using Acid Chloride 2
Best for: Standard acylation, protecting groups, or linker attachment.
Reagents:
-
4-(trifluoromethyl)benzoic acid (Precursor)
-
Thionyl Chloride (
) -
Dichloromethane (DCM)
-
Triethylamine (
)
Workflow:
-
Activation: Reflux the benzoic acid in
(neat or in DCM with catalytic DMF) for 2h. Evaporate excess to yield Acid Chloride 2 (Oil/Low melting solid). -
Coupling: Dissolve the amine (1.0 equiv) and
(1.5 equiv) in dry DCM at 0°C. -
Add Acid Chloride 2 (1.05 equiv) dropwise. The reaction is usually exothermic and instantaneous.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and Sat.
(to remove acid). Dry and concentrate.
Decision Guide: When to Use Which?
The following logic tree assists in selecting the appropriate reagent based on the desired chemical outcome.
Caption: Decision logic for reagent selection based on target functionality and substrate sensitivity.
References
-
Pinner, A. (1877).[1][2][3] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][2]
-
Caron, S., et al. (2010).[4][5] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945–947.[4][5]
-
Dunn, P. J. (2011). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 41, 1452-1461. (Context on solvent selection for amidation).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of acid chlorides vs imidates).
-
BenchChem. (2025). The Pinner Reaction: A Technical Guide. (Specific protocols for imidate synthesis).
Sources
Technical Deep Dive: Imidates vs. Nitriles in Heterocyclic Synthesis
Topic: Advantages of Using Imidates Over Nitriles in Heterocyclic Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.
Executive Summary: The Activation Paradox
In heterocyclic chemistry, the nitrile group (-C≡N) is theoretically an ideal precursor for amidines, triazoles, and oxazoles due to its high atom economy. However, in practice, the nitrile carbon is often kinetically inert toward weak nucleophiles under mild conditions. The orbital overlap of the triple bond creates a significant activation barrier, frequently necessitating forcing conditions (high heat, strong Lewis acids, or high pressure) that are incompatible with sensitive functional groups found in late-stage drug intermediates.
The Imidate Advantage: Converting a nitrile to an imidate (imino ether) acts as a "chemical gearbox." It lowers the activation energy for nucleophilic attack by converting the sp-hybridized nitrile carbon into a highly electrophilic sp2-hybridized center, often activated further by protonation. This guide details why this transformation is not just an extra step, but a strategic necessity for high-yield, regioselective heterocyclic synthesis.
Part 1: Mechanistic Foundation – The Electrophilicity Gap
To understand the operational superiority of imidates, one must analyze the electronic environment of the central carbon.
The Nitrile Problem
The nitrile carbon possesses a partial positive charge (
-
Consequence: Reactions often stall or require temperatures >120°C, leading to decomposition or polymerization.
The Imidate Solution (Pinner Activation)
The Pinner reaction converts the nitrile to an imidate salt.[1][2][3][4] This transformation achieves two critical electronic modulations:
-
Hybridization Change: The carbon shifts from sp to sp2, reducing steric strain during the formation of the tetrahedral intermediate.
-
Leaving Group Installation: The alkoxy group (-OR) serves as a built-in leaving group, facilitating the elimination step required for aromatization in heterocycle formation.
Visualization: Activation Energy Landscape
The following diagram illustrates the energy barrier difference between direct nitrile attack and the imidate pathway.
Part 2: Comparative Analysis – Performance Metrics
The following table contrasts the operational parameters of using nitriles versus imidates in the synthesis of 1,2,4-triazoles (a common pharmacophore).
| Feature | Direct Nitrile Route | Imidate Route (Pinner) | Advantage |
| Electrophilicity | Moderate (requires activation) | High (esp. as hydrochloride salt) | Faster kinetics at lower temps. |
| Reaction Temp | Typically >100°C (Refluxing DMF/Toluene) | 0°C to Room Temp | Preserves thermally sensitive moieties. |
| Regioselectivity | Poor (Steric control often fails) | Excellent | Stepwise addition allows controlled cyclization. |
| Solubility | Variable (often requires polar high-boiling solvents) | High (Salts soluble in alcohols/polar organics) | Easier workup and purification. |
| Leaving Group | None (Addition reaction) | Alkoxy (-OR) | Drives equilibrium toward the aromatic product. |
| Yield (Typical) | 40–60% (Side reactions common) | 80–95% | Higher throughput for expensive precursors. |
Key Insight: Regiocontrol in Cyclization
When reacting a nitrile directly with a substituted hydrazine (
-
Imidate Pathway: The reaction proceeds stepwise. The imidate first reacts with the most nucleophilic nitrogen of the hydrazine to form an amidrazone intermediate. This intermediate can then be cyclized under controlled conditions (pH adjustment), yielding a single regioisomer with high specificity [1].
Part 3: Experimental Protocols
This section provides self-validating protocols for the synthesis of a 1,2,4-triazole via an imidate intermediate.
Workflow Visualization
Protocol A: Synthesis of Ethyl Benzimidate Hydrochloride (Pinner Salt)
This protocol activates the nitrile. The exclusion of water is the critical quality attribute (CQA).
Reagents: Benzonitrile (10 mmol), Absolute Ethanol (11 mmol), Dry HCl gas (generated in situ or from cylinder), Anhydrous Diethyl Ether.
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer. Place in an ice/salt bath to maintain 0°C.
-
Dissolution: Dissolve benzonitrile and absolute ethanol in anhydrous diethyl ether (or dioxane).
-
Saturation: Slowly bubble dry HCl gas through the solution for 30–60 minutes.
-
Checkpoint: The solution should become saturated. An increase in weight can be used to confirm HCl uptake (>1.1 eq).
-
-
Crystallization: Seal the flask and store at 0–4°C for 12–24 hours. The imidate hydrochloride will precipitate as a white, crystalline solid.
-
Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.
-
Stability Note: Use immediately or store in a desiccator. Hydrolysis converts this back to the ester (Pinner's "Plan B").
-
Protocol B: Cyclization to 3,5-Diphenyl-1,2,4-Triazole
Leveraging the activated imidate for mild cyclization.
Reagents: Ethyl Benzimidate Hydrochloride (from Protocol A), Benzhydrazide (1.0 eq), Triethylamine (Et₃N), Methanol.
-
Neutralization (In Situ): Suspend the imidate salt in anhydrous methanol. Add Et₃N (1.0 eq) dropwise at 0°C to liberate the free imidate base. Stir for 15 mins.
-
Addition: Add benzhydrazide (solid) in one portion.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: TLC should show consumption of the hydrazide. The intermediate amidrazone may be visible.
-
-
Cyclization: Heat the mixture to reflux for 1–2 hours to drive the elimination of ethanol and water.
-
Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from ethanol/water.
Part 4: Troubleshooting & Critical Control Points
| Issue | Root Cause | Mitigation Strategy |
| Low Yield of Imidate | Water contamination (Hydrolysis to ester) | Use freshly distilled solvents and maintain strict anhydrous conditions (Schlenk line recommended). |
| "Sticky" Precipitate | Polymerization or incomplete crystallization | Add excess dry ether to induce precipitation; ensure temp stays <5°C during HCl addition. |
| Regioisomer Mixtures | Tautomerization of Hydrazine | Control pH strictly during Step 2. Keep the reaction cold during the initial addition of the nucleophile. |
References
-
Pinner, A. (1877).[2][5][6] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews.
-
Shneine, J. K., & Al-Hussein, Y. (2016). Synthesis of Some New 1,2,4-Triazole Derivatives from Imidates. International Journal of ChemTech Research.
-
BenchChem. (2025).[7] The Pinner Reaction: A Technical Guide.
Sources
Advanced 13C NMR Spectral Analysis of Trifluoromethyl Benzimidates
Topic: 13C NMR Spectral Analysis of Trifluoromethyl Benzimidates Content Type: Technical Comparison & Analysis Guide
Executive Summary: The Fluorine Factor in Benzimidate Scaffolds
In modern drug discovery, the incorporation of a trifluoromethyl (–CF
While
Technical Deep Dive: The C NMR "Fingerprint"
The analysis of trifluoromethyl benzimidates (e.g., Ethyl 4-(trifluoromethyl)benzimidate ) via
Key Spectral Features (The "Product" Performance)
-
The Imidate Carbon (
): Typically appears at 160–168 ppm . In para-substituted systems, this carbon appears as a singlet (or broadened peak) due to its distance from the CF group ( ). This peak confirms the formation of the imidate functionality from the nitrile precursor. -
The Trifluoromethyl Carbon (–
): A distinct quartet at 120–125 ppm with a massive coupling constant ( Hz). -
The Ipso Carbon (
): A quartet at 130–135 ppm with a secondary coupling ( Hz). -
The Ortho Carbons: Often show a small quartet splitting (
Hz), aiding in regio-isomer assignment.
Comparative Analysis: C NMR vs. Alternatives
This section objectively compares
Table 1: Performance Comparison of Spectral Methods
| Feature | |||
| Skeletal Mapping | High. Directly observes the carbon backbone and C=N bond. | Low. Only shows F environment; no skeletal connectivity. | Medium. Infers structure via neighbors; silent for quaternary C. |
| CF | Definitive. | High. Shows purity and F-type but not attachment point. | Low. Indirect evidence only (unless H-F coupling exists). |
| Imidate Confirmation | High. Direct observation of | N/A. Silent for the imidate functional group. | Medium. Observes |
| Sensitivity | Low. Requires longer acquisition (low natural abundance). | Very High. 83% as sensitive as | High. Standard rapid acquisition. |
| Solvent Effects | Moderate. Shifts vary slightly with solvent polarity. | High. F shifts are very sensitive to solvent/concentration. | Moderate. |
Expert Insight: Why C Wins for Structure Proof
While
Experimental Protocol: Synthesis & Acquisition
Objective: Synthesis and Spectral Characterization of Ethyl 4-(trifluoromethyl)benzimidate hydrochloride.
A. Synthesis Workflow (Pinner Reaction)
Reagents: 4-(Trifluoromethyl)benzonitrile (1.0 eq), Absolute Ethanol (1.2 eq), Dry HCl gas (excess), Anhydrous Diethyl Ether (solvent).
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a gas inlet tube and a drying tube (
). -
Solvation: Dissolve 4-(trifluoromethyl)benzonitrile (5 mmol) in anhydrous diethyl ether (20 mL) and absolute ethanol (6 mmol). Cool to 0°C in an ice bath.
-
Saturation: Bubble dry HCl gas (generated from
+ ) through the solution for 30–45 minutes until saturation. -
Reaction: Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride salt will precipitate as a white crystalline solid.
-
Isolation: Filter the precipitate under inert atmosphere (nitrogen), wash with cold anhydrous ether, and dry under vacuum. Note: Benzimidate salts are hygroscopic and hydrolyze to esters/amides if exposed to moisture.
B. C NMR Acquisition Parameters
To ensure detection of the split quaternary carbons, specific parameters are required:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
or CDCl (DMSO is preferred for salt solubility). -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): Set to 3–5 seconds .-
Reasoning: The quaternary carbons (especially the CF
and ipso-carbons) have long spin-lattice relaxation times ( ). Short delays lead to signal saturation and loss of the crucial quartet peaks.
-
-
Scans (NS): Minimum 1024 scans to resolve the low-intensity outer wings of the quartets.
Visualizing the Logic
The following diagrams illustrate the synthesis pathway and the spectral assignment logic.
Diagram 1: Pinner Synthesis of Trifluoromethyl Benzimidate
Caption: Step-by-step Pinner reaction workflow for synthesizing the target benzimidate salt.
Diagram 2: Spectral Assignment Logic Flowchart
Caption: Logic flow for assigning key 13C NMR signals in fluorinated benzimidates.
Experimental Data Reference
The following data represents the expected chemical shifts for Ethyl 4-(trifluoromethyl)benzimidate hydrochloride in DMSO-
Table 2: C NMR Data Summary
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C=N (Imidate) | 166.4 | Singlet (s) | - | Deshielded |
| Ar-C ( | 133.2 | Quartet (q) | Coupling to 3 equivalent F atoms on adjacent carbon. | |
| Ar-C ( | 126.3 | Quartet (q) | Long-range coupling; confirms location relative to CF | |
| Ar-C ( | 129.8 | Singlet (s) | - | Too distant for significant coupling. |
| Ar-C ( | 131.5 | Singlet (s) | - | Aromatic carbon attached to the imidate group. |
| -CF | 123.8 | Quartet (q) | Direct C-F bond; definitive proof of fluorination. | |
| O-CH | 70.1 | Singlet (s) | - | Deshielded methylene due to oxygen. |
| -CH | 13.5 | Singlet (s) | - | Methyl group of the ethyl ester chain. |
References
-
Beilstein Journal of Organic Chemistry. "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline." Supporting Information: NMR Data. [Link]
-
University of Wisconsin-Madison (Reich Collection). "13C NMR Chemical Shifts - Fluorine Coupling." Organic Chemistry Data. [Link]
-
Journal of Medicinal Chemistry. "Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications." World Scientific. [Link][1]
-
MDPI Molecules. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." [Link]
-
JEOL Application Note. "Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!" [Link]
Sources
Technical Verification of Methyl 4-(trifluoromethyl)benzene-1-carboximidate: A Comparative NMR Analysis
The following guide is a technical resource for the verification of Methyl 4-(trifluoromethyl)benzene-1-carboximidate (also known as Methyl 4-(trifluoromethyl)benzimidate). It is designed for analytical chemists and synthetic researchers requiring robust protocols for distinguishing this labile intermediate from its precursor and hydrolysis byproducts.
Executive Summary & Analytical Strategy
Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a critical electrophilic intermediate, often synthesized via the Pinner reaction from 4-(trifluoromethyl)benzonitrile. Its verification presents a specific challenge: hydrolytic instability .
Standard HPLC methods often degrade imidates into their corresponding esters (Methyl 4-(trifluoromethyl)benzoate) due to acidic mobile phases or aqueous buffers, leading to false-negative purity results. Therefore, non-destructive NMR spectroscopy is the gold standard for verification.
This guide advocates a "Triangulated Verification" strategy:
-
19F NMR: Used for Quantitative Purity (qNMR) and detecting gross defluorination.
-
1H NMR: Used for Identity Confirmation (distinguishing the Imidate -OMe from the Ester -OMe).
-
13C NMR: Used for Backbone Verification (C=N vs. C=O vs. C≡N).
Comparative Spectral Data
The trifluoromethyl group (-CF3) serves as a sensitive reporter for the electronic environment of the benzene ring. However, the chemical shift differences between the imidate, nitrile, and ester are subtle (< 1 ppm).
Table 1: Comparative NMR Shift Data (CDCl₃)
Note: Chemical shifts (
| Compound | Structure | 19F NMR ( | 1H NMR Key Signals ( | 13C NMR Carbonyl/CN ( |
| Target: Imidate (Free Base) | Ar-C(=NH)OMe | -63.2 ± 0.1 | ~3.95 (s, 3H, OMe) ~7.8-8.0 (br, 1H, NH) | ~166-168 (C=N) |
| Target: Imidate (HCl Salt) | Ar-C(=NH2+)OMe | -63.4 ± 0.1 | ~4.20 (s, 3H, OMe) ~11.5 (br, 2H, NH2+) | ~172 (C=N) |
| Impurity: Nitrile (Precursor) | Ar-CN | -63.7 | No OMe signal.Aromatic: ~7.8 (d) | ~118 (C≡N) |
| Impurity: Ester (Hydrolysis) | Ar-C(=O)OMe | -63.2 | 3.94 (s, 3H, OMe) Aromatic: ~8.1 (d) | ~165.9 (C=O) |
| Impurity: Amide (Hydrolysis) | Ar-C(=O)NH2 | -63.0 | No OMe signal.~6.0-8.0 (br, NH2) | ~168 (C=O) |
Critical Analysis: The 19F shifts of the Imidate and Ester are nearly identical (~ -63.2 ppm). You cannot rely on 19F NMR alone for identification. You must cross-reference with 1H NMR. The Imidate methyl group typically appears slightly downfield or upfield of the ester depending on the protonation state (Free base vs. HCl salt). The presence of the NH proton (broad singlet) is the definitive marker for the imidate.
Experimental Protocol: Synthesis & Verification
This protocol describes the Pinner synthesis followed by immediate NMR verification to minimize hydrolysis.
Phase 1: Synthesis (Pinner Reaction)
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reagents: Add 4-(trifluoromethyl)benzonitrile (1.0 equiv) and anhydrous Methanol (10 equiv).
-
Activation: Cool to 0°C. Bubble anhydrous HCl gas (or add Acetyl Chloride dropwise) until saturation (approx. 10-15 equiv HCl).
-
Reaction: Stir at 0°C -> RT for 12-24 hours. The mixture typically solidifies as the Imidate Hydrochloride salt precipitates.
-
Isolation (Salt): Filter the white solid under Argon. Wash with cold anhydrous ether. Do not expose to moist air.
Phase 2: NMR Sample Preparation (Crucial Step)
-
Solvent: Use DMSO-d6 (dried over molecular sieves) or CD3CN . Avoid CDCl3 if it contains traces of HCl/Water, which accelerates hydrolysis.
-
Tube: Use a screw-cap NMR tube with a PTFE septum to prevent moisture ingress.
-
Internal Standard (Optional for qNMR):
-Trifluorotoluene ( -63.72 ppm) or 4-Fluorotoluene ( -118 ppm).
Phase 3: Data Acquisition
-
Run 1H NMR (16 scans): Check for the O-Me singlet.
-
Pass Criteria: Singlet at ~4.0-4.2 ppm (Salt) or ~3.9 ppm (Free base). Integration 3H vs Ar-H 4H.
-
Fail Criteria: Singlet at 3.94 ppm and absence of NH peaks (indicates Ester conversion).
-
-
Run 19F NMR (32 scans, relaxation delay d1=5s):
-
Pass Criteria: Sharp singlet at -63.2 to -63.4 ppm.
-
Purity Check: Integration of main peak >95% vs. minor peaks (Nitrile at -63.7, Fluoride at -120).
-
Visualization of Verification Logic
The following diagram illustrates the chemical pathways and the decision logic for interpreting the NMR spectra.
Figure 1: Reaction pathway and spectral decision tree for verifying Methyl 4-(trifluoromethyl)benzene-1-carboximidate.
References
-
Synthesis & Characterization of Trifluoromethyl-Aryl Derivatives
- Source: Beilstein Journal of Organic Chemistry.
- Data Point: Establishes 19F shifts for Ar-CF3 moieties (Ester/Nitrile) in the -62 to -64 ppm range.
-
URL:[Link]
-
19F NMR Reference Standards
- Source: University of Colorado / Reich Collection.
- Data Point: Standard shifts for C6H5CF3 (-63.72 ppm) and electronic substituent effects.
-
URL:[Link]
-
Hydrolysis of Imidates (Pinner Salts)
-
19F NMR Methodology for Fluorinated Benzamides
- Source: National Institutes of Health (NIH) / PubMed. "19F NMR chemical shifts induced by a helical peptide."
- Data Point: Cites 4-(trifluoromethyl)
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to Distinguishing Methyl 4-(trifluoromethyl)benzene-1-carboximidate from its Hydrolysis Byproducts
For researchers and drug development professionals working with nitrile-derived compounds, the Pinner reaction is a cornerstone for synthesizing carboximidates, valuable intermediates for nitrogen-containing heterocycles. However, the inherent reactivity of the imidate functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies to distinguish the target product, Methyl 4-(trifluoromethyl)benzene-1-carboximidate, from its common hydrolysis byproducts: 4-(trifluoromethyl)benzamide and methyl 4-(trifluoromethyl)benzoate. We will delve into the mechanistic basis for choosing specific analytical techniques and provide actionable, field-proven protocols.
The Challenge: A Trifecta of Structurally Similar Compounds
Methyl 4-(trifluoromethyl)benzene-1-carboximidate is typically synthesized via the Pinner reaction, where 4-(trifluoromethyl)benzonitrile reacts with methanol under anhydrous acidic conditions.[1][2] The resulting imidate, or its protonated form (the Pinner salt), is a versatile intermediate. However, the introduction of water, even atmospheric moisture, can lead to its degradation.
The hydrolysis of imidates is a pH-dependent process that can proceed through a tetrahedral intermediate to yield either an ester and an amine or an amide and an alcohol.[3][4][5] In the case of Methyl 4-(trifluoromethyl)benzene-1-carboximidate, this leads to the formation of two primary byproducts:
-
Methyl 4-(trifluoromethyl)benzoate: Formed, along with ammonia, under acidic to neutral conditions.
-
4-(trifluoromethyl)benzamide: Formation is more prevalent under basic conditions, alongside methanol.
The structural similarities of these three compounds, all possessing a 4-(trifluoromethyl)phenyl core, necessitate robust analytical methods for accurate identification and quantification.
At-a-Glance: Physicochemical Properties
A fundamental understanding of the physical properties of the target compound and its byproducts is crucial for developing effective separation strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Methyl 4-(trifluoromethyl)benzene-1-carboximidate (Predicted) | C9H8F3NO | 203.16 | Likely a colorless to pale yellow liquid or low-melting solid |
| 4-(trifluoromethyl)benzamide | C8H6F3NO | 189.13[6] | White crystalline powder[7] |
| Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | 204.15[8] | Clear colorless to very pale yellow liquid |
Spectroscopic Differentiation: Unveiling the Functional Group Fingerprints
Spectroscopic techniques provide a direct window into the molecular structure, allowing for the unambiguous identification of the imidate, amide, and ester functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of these compounds. The key distinctions will be observed in both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Aromatic Protons (ppm) | -OCH₃ Protons (ppm) | -NH/-NH₂ Protons (ppm) |
| Methyl 4-(trifluoromethyl)benzene-1-carboximidate (Predicted) | ~7.6 - 8.1 | ~3.9 - 4.1 | ~5.0 - 7.0 (broad) |
| 4-(trifluoromethyl)benzamide | ~7.7 - 7.9 | N/A | ~5.8 - 6.5 (broad)[9] |
| Methyl 4-(trifluoromethyl)benzoate | ~8.1 (d, 2H), ~7.7 (d, 2H)[10] | ~3.94 (s, 3H)[10] | N/A |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Compound | C=N / C=O Carbon (ppm) | -OCH₃ Carbon (ppm) | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) |
| Methyl 4-(trifluoromethyl)benzene-1-carboximidate (Predicted) | ~160 - 170 | ~53 - 56 | ~125-135 | ~123 (q) |
| 4-(trifluoromethyl)benzamide | ~168 | N/A | ~125-140 | ~123 (q) |
| Methyl 4-(trifluoromethyl)benzoate | ~165.9[10] | ~52.6[10] | ~125-135 | ~123.8 (q)[10] |
Causality Behind the Shifts:
-
The C=N carbon of the imidate is expected to be slightly upfield (lower ppm) compared to the carbonyl carbons of the amide and ester due to the lower electronegativity of nitrogen compared to oxygen.
-
The amide carbonyl carbon is often slightly downfield from the ester carbonyl.
-
The protons on the nitrogen of the imidate and amide will appear as broad signals that can exchange with D₂O. The exact chemical shift is highly dependent on concentration and solvent.
-
The methoxy protons of the imidate and ester will appear as sharp singlets, but their chemical environments are sufficiently different to likely cause a discernible shift.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for a quick assessment of the functional groups present in a sample. The carbonyl (C=O) and imine (C=N) stretching frequencies are key diagnostic markers.
Key IR Absorption Bands (cm⁻¹):
| Compound | C=N / C=O Stretch | N-H Stretch | C-O Stretch |
| Methyl 4-(trifluoromethyl)benzene-1-carboximidate (Predicted) | ~1640 - 1660 (C=N) | ~3300 - 3400 | ~1250 |
| 4-(trifluoromethyl)benzamide | ~1660 - 1680 (Amide I)[6] | ~3100 - 3400 (two bands)[6] | N/A |
| Methyl 4-(trifluoromethyl)benzoate | ~1720 - 1740[11] | N/A | ~1280 and ~1130 |
Expert Insights:
The most telling difference is the position of the C=O/C=N stretch. The ester carbonyl is at the highest frequency due to the electron-withdrawing nature of the adjacent oxygen. The amide carbonyl is at a lower frequency due to resonance with the nitrogen lone pair. The imidate C=N stretch is typically found at a slightly lower frequency than the amide carbonyl. The presence of two N-H stretching bands in the primary amide is also a clear identifier.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides molecular weight information and fragmentation patterns that can be used to distinguish these isomers.
Expected Fragmentation Patterns (Electron Ionization):
-
Methyl 4-(trifluoromethyl)benzene-1-carboximidate (MW: 203.16): Expected to show a molecular ion peak (M⁺) at m/z 203. Key fragments may include the loss of the methoxy group (-OCH₃) to give a peak at m/z 172, and the characteristic 4-trifluoromethylbenzoyl cation at m/z 173.
-
4-(trifluoromethyl)benzamide (MW: 189.13): Will show a distinct molecular ion peak at m/z 189.[12] A prominent peak will be the 4-trifluoromethylbenzoyl cation at m/z 173, formed by the loss of the amino radical (•NH₂). Another significant peak is often observed at m/z 145, corresponding to the loss of both the amino group and carbon monoxide.
-
Methyl 4-(trifluoromethyl)benzoate (MW: 204.15): The molecular ion peak will be at m/z 204.[11] Key fragmentation pathways include the loss of the methoxy radical (•OCH₃) to give the 4-trifluoromethylbenzoyl cation at m/z 173, and the loss of the methyl group (•CH₃) followed by CO to give a peak at m/z 145.
The Common Denominator: The presence of a strong peak at m/z 173 is common to all three compounds, representing the stable 4-trifluoromethylbenzoyl cation. Therefore, while MS can confirm the presence of this core structure, it is the molecular ion peak that will be the primary differentiator.
Chromatographic Separation: Resolving the Mixture
When dealing with a mixture of the imidate and its byproducts, chromatographic techniques are essential for separation prior to identification and quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the workhorse for analyzing moderately polar aromatic compounds.[13][14]
Method Development Considerations:
-
Stationary Phase: A standard C18 column is a good starting point. For enhanced retention of these polar compounds, a phenyl-hexyl or an embedded polar group (amide) column can provide alternative selectivity.[15]
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. Acetonitrile often provides better peak shape for aromatic compounds.
-
pH Control: The pH of the aqueous portion of the mobile phase can be critical. Since the imidate and its potential hydrolysis product, 4-(trifluoromethyl)benzoic acid (a secondary hydrolysis product of the ester), have ionizable groups, buffering the mobile phase (e.g., with phosphate or formate buffer) can ensure reproducible retention times and good peak shapes. A slightly acidic pH (e.g., 3-4) is often a good starting point to suppress the ionization of any acidic impurities.
-
Detection: UV detection is ideal, as all three compounds possess a strongly UV-active aromatic ring. A detection wavelength of around 254 nm should be suitable.
Predicted Elution Order: Based on polarity, the expected elution order in reversed-phase HPLC would be:
-
4-(trifluoromethyl)benzamide (most polar)
-
Methyl 4-(trifluoromethyl)benzene-1-carboximidate
-
Methyl 4-(trifluoromethyl)benzoate (least polar)
Gas Chromatography (GC)
GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and thermally stable compounds.
Method Development Considerations:
-
Column: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good choice for these aromatic compounds.
-
Inlet Temperature: Care must be taken to avoid thermal degradation of the imidate in the hot GC inlet. A lower inlet temperature (e.g., 200-220 °C) should be evaluated first.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 80-100 °C) up to a higher final temperature (e.g., 250 °C) will be necessary to elute all three components with good resolution.
-
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is invaluable for definitive identification based on fragmentation patterns.
Experimental Protocols
The following are starting-point protocols that should be further optimized for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 220 °C.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Visualizing the Relationships and Workflows
Hydrolysis Pathway
The following diagram illustrates the formation of the two primary hydrolysis byproducts from the parent imidate.
Caption: Hydrolysis pathway of the imidate.
Analytical Workflow
This workflow outlines a logical approach to analyzing a sample that may contain the imidate and its byproducts.
Caption: Recommended analytical workflow.
Conclusion and Best Practices
Successfully distinguishing Methyl 4-(trifluoromethyl)benzene-1-carboximidate from its hydrolysis byproducts requires a multi-faceted analytical approach.
-
For definitive structural confirmation, NMR spectroscopy is unparalleled.
-
For rapid functional group analysis, IR spectroscopy provides a quick and clear picture.
-
For the separation and quantification of mixtures, a well-developed reversed-phase HPLC method is the most robust and reliable choice.
-
GC-MS serves as an excellent complementary technique, especially for confirming the identity of separated components.
Trustworthiness in your results comes from a self-validating system. Always handle samples believed to contain imidates with care, minimizing exposure to moisture and using anhydrous solvents for sample preparation where possible. When in doubt, run a known standard of the expected byproduct alongside your sample to confirm retention times and spectral matching. By understanding the underlying chemistry and applying the appropriate analytical tools, researchers can confidently monitor the synthesis and stability of this important class of chemical intermediates.
References
-
Pinner, A.; Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
-
Deslongchamps, P.; Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. [Link]
-
Schlosser, M.; Minuti, L. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1596–1605. [Link]
-
PubChem. 4-(Trifluoromethyl)benzamide. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Benzylic, Allylic, and Propargylic Halides and Mesylates". Beilstein Journal of Organic Chemistry. [Link]
-
Cunningham, B. A.; Schmir, G. L. (1966). Hydrolysis of imidate esters. Evidence for a tetrahedral intermediate. Journal of the American Chemical Society, 88(3), 551–558. [Link]
-
Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron, 31(20), 2463-2490. [Link]
-
Beilstein Journals. Supporting Information for "Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". [Link]
-
PubChem. Methyl 4-(trifluoromethyl)benzoate. [Link]
-
University of Calgary, Department of Chemistry. Ch20: Amide hydrolysis. [Link]
-
Horne, D. B.; et al. (2006). 19F NMR chemical shifts induced by a helical peptide. Magnetic Resonance in Chemistry, 44(7), 723-728. [Link]
-
NIST. 4-(Trifluoromethyl)thiobenzamide. [Link]
-
SpectraBase. Benzamide, 4-(trifluoromethyl)-N-methyl-. [Link]
-
Phenomenex. HPLC Method Development. [Link]
-
ResearchGate. Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. [Link]
-
PubChem. 4-(Trifluoromethyl)benzamidoxime. [Link]
-
SpectraBase. Benzamide, 4-(trifluoromethyl)-N-methyl- - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. 4-(trifluoromethyl)benzamide (C8H6F3NO). [Link]
-
NIST WebBook. 4-(Trifluoromethyl)benzamide. [Link]
-
CompTox Chemicals Dashboard. 4-(Trifluoromethyl)benzamide - Links. [Link]
-
ResearchGate. Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. [Link]
-
Chemguide. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
NIST WebBook. 4-(Trifluoromethyl)benzamide. [Link]
-
SpectraBase. 4-Trifluoromethylbenzoic acid, 2-methylbutyl ester. [Link]
-
FDA.gov. METHYL 4-(TRIFLUOROMETHYL)BENZOATE. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. Reaction of aromatic carbodiimide with carboxylic group (A) and water (B). [Link]
-
PubMed. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
PubMed. Hydrolysis of aromatic amides as assay for carboxylesterases-amidases. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Methyl 4-(trifluoromethyl)benzene-1-carboximidate: A Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. Methyl 4-(trifluoromethyl)benzene-1-carboximidate, a compound of interest in the development of novel therapeutics, requires a protocol-driven approach to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-tested knowledge.
Hazard Assessment and Engineering Controls: The First Line of Defense
The primary engineering control for handling this and similarly hazardous chemicals is a certified chemical fume hood.[3] A fume hood provides critical protection against the inhalation of potentially harmful dust or vapors and contains any accidental spills. All manipulations of the solid compound and its solutions should be performed within the sash of the fume hood.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling Methyl 4-(trifluoromethyl)benzene-1-carboximidate.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Tightly fitting safety goggles that provide a seal around the eyes are necessary to protect against splashes.[3][4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for protection against incidental contact.[3][5] It is imperative to inspect gloves for any signs of degradation or perforation before each use.[6] For prolonged handling or in the event of a spill, double-gloving is recommended. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully fastened, provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory | NIOSH-Approved Respirator | While working in a fume hood is the primary control, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a glovebox.[3][5] |
Step-by-Step Handling and Operational Protocol
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the consistent and safe use of Methyl 4-(trifluoromethyl)benzene-1-carboximidate.
Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
When handling the solid, perform all weighing operations within the fume hood to contain any airborne particles.
-
Use a disposable weighing boat to prevent cross-contamination.
Solution Preparation:
-
Slowly add the weighed solid to the solvent in a suitable flask or beaker within the fume hood.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
-
Ensure the container is appropriately labeled with the full chemical name, concentration, solvent, and any relevant hazard warnings.
Reaction and Work-up:
-
All reactions involving Methyl 4-(trifluoromethyl)benzene-1-carboximidate should be conducted in a closed system within the fume hood.
-
During aqueous work-up procedures, be mindful of the potential for splashing and adjust techniques accordingly.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical to mitigate harm.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9]
-
While flushing, remove any contaminated clothing.[9]
-
Seek immediate medical attention.[10]
Eye Contact:
-
Immediately proceed to an emergency eyewash station and flush the eyes with a gentle stream of lukewarm water for a minimum of 15 to 20 minutes, holding the eyelids open to ensure thorough rinsing.[8][11][12]
-
Do not rub the eyes.[11]
-
Seek immediate medical attention from an eye specialist.[11]
Spill Response Workflow:
The following diagram outlines the procedural flow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Waste Disposal: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation:
-
All waste containing Methyl 4-(trifluoromethyl)benzene-1-carboximidate, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated hazardous waste container.[13][14]
-
This compound should be treated as a halogenated organic waste and segregated from other waste streams.[13]
Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.[13]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other relevant hazard information.[3]
-
Keep the waste container closed except when adding waste.[13]
Disposal Procedure:
-
Do not dispose of this chemical down the drain or in regular trash.[3][13]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3][13]
By integrating these safety protocols and operational guidelines into your laboratory's standard procedures, you can effectively manage the risks associated with handling Methyl 4-(trifluoromethyl)benzene-1-carboximidate, fostering a secure and productive research environment.
References
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Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. Retrieved February 23, 2026, from [Link]
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Chemical splash in the eye: First aid. (2024, August 10). Mayo Clinic. Retrieved February 23, 2026, from [Link]
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First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved February 23, 2026, from [Link]
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Eye and Skin Absorption. (n.d.). University of California, Santa Cruz. Retrieved February 23, 2026, from [Link]
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Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). CorneaCare. Retrieved February 23, 2026, from [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved February 23, 2026, from [Link]
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Safety Data Sheet - 8329 AEROSOL. (2022, July 4). MG Chemicals. Retrieved February 23, 2026, from [Link]
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida, IFAS Extension. Retrieved February 23, 2026, from [Link]
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Personal Protective Equipment for Pesticide Handlers. (2025, August 6). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]
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A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. (2025, October 21). PubMed Central. Retrieved February 23, 2026, from [Link]
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4-(Trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
